molecular formula C9H17NO3 B13625847 Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Cat. No.: B13625847
M. Wt: 187.24 g/mol
InChI Key: JFHSFFONGRCQOC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-amino-3-(oxan-2-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-4-2-3-5-13-7/h7-8H,2-6,10H2,1H3

InChI Key

JFHSFFONGRCQOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCCO1)N

Origin of Product

United States
Foundational & Exploratory

Molecular Anatomy and Synthetic Methodologies of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, unnatural amino acids (UAAs) serve as critical structural elements to overcome the metabolic instability and poor bioavailability of native peptides. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate —formally the methyl ester of β -(tetrahydropyran-2-yl)alanine—is a highly specialized UAA derivative. By incorporating a tetrahydropyran (THP) ring at the β -position, this molecule offers unique conformational constraints and physicochemical advantages, making it an invaluable building block for synthesizing advanced therapeutics, particularly protease inhibitors.

This whitepaper deconstructs the structural anatomy, pharmacokinetic utility, and synthetic methodologies of this compound, providing a self-validating protocol for its preparation.

Structural Anatomy & Stereochemical Dynamics

The chemical architecture of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate ( C9​H17​NO3​ ) can be divided into three distinct functional domains, each contributing to its utility in organic synthesis:

  • The Methyl Ester Terminus (C1): The carboxyl group is protected as a methyl ester. This prevents unwanted side reactions during α -carbon functionalization and increases the molecule's overall lipophilicity, which is advantageous for cellular permeability before downstream deprotection and peptide coupling.

  • The α -Amino Core (C2): The primary amine provides the essential nitrogen for subsequent amide bond formation. The α -carbon is a chiral center, dictating the stereochemistry of the resulting peptide backbone.

  • The β -Tetrahydropyran Side Chain (C3 & THP Ring): A saturated, six-membered oxygen-containing heterocycle attached at its 2-position to the β -carbon. The C2' position of the THP ring introduces a second stereocenter, resulting in four possible diastereomers (2S,2'S; 2S,2'R; 2R,2'S; 2R,2'R) that necessitate highly stereoselective synthetic controls.

Pharmacokinetic Utility: The THP Bioisostere

In medicinal chemistry, the tetrahydropyran ring is frequently deployed as a bioisostere for cyclohexyl or phenyl rings. The strategic insertion of the THP oxygen atom fundamentally alters the molecule's interaction profile[1].

  • Lipophilicity Modulation: The oxygen atom acts as a hydrogen bond acceptor, which significantly lowers the partition coefficient (cLogP) compared to a purely carbocyclic analog. This bioisosteric replacement effectively reduces lipophilicity while retaining target binding potency, optimizing the aqueous solubility and permeability balance.

  • Target Engagement: When incorporated into protease inhibitors, the THP ring occupies hydrophobic pockets (e.g., S1 or S2 subsites) while its oxygen atom can engage in critical water-mediated hydrogen bonding with the enzyme's backbone, enhancing binding affinity.

Table 1: Physicochemical Profiling
PropertyValueCausality / Significance
Molecular Formula C9​H17​NO3​ Defines the atomic composition and mass.
Molecular Weight 187.24 g/mol Low MW ensures downstream peptide incorporation does not violate Lipinski's Rule of 5.
H-Bond Donors 1 ( −NH2​ )Crucial for target binding and secondary structure formation.
H-Bond Acceptors 3 (Ester x2, THP x1)The THP oxygen provides an additional interaction point compared to carbocycles.
Stereocenters 2 (C2, C2')Generates 4 diastereomers; requires asymmetric catalysis or chiral resolution[2].

Synthetic Workflow & Experimental Protocols

The synthesis of β -substituted unnatural amino acids typically relies on the stereoselective alkylation of a protected glycine enolate[3]. Utilizing a Schiff base, such as N-(diphenylmethylene)glycine methyl ester, prevents unwanted N-alkylation and allows for clean, quantitative α -carbon functionalization.

SynthesisWorkflow Start N-(Diphenylmethylene)glycine methyl ester Base LHMDS / THF (-78 °C) Start->Base Enolate Chiral Enolate Intermediate Base->Enolate Electrophile 2-(Bromomethyl)tetrahydro-2H-pyran (Alkylation) Enolate->Electrophile Alkylated Alkylated Schiff Base Electrophile->Alkylated Deprotection 1M HCl / THF (Imine Hydrolysis) Alkylated->Deprotection Product Methyl 2-amino-3-(tetrahydro-2H- pyran-2-yl)propanoate Deprotection->Product

Figure 1: Synthetic workflow for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Self-Validating Protocol: Enolate Alkylation and Deprotection

Phase 1: Enolate Formation and Alkylation

  • Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add N-(diphenylmethylene)glycine methyl ester (10.0 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 11.0 mL, 1.1 eq) over 15 minutes. Stir for 1 hour.

    • Causality: LHMDS is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the α -carbon to form the enolate without attacking the electrophilic methyl ester. Maintaining -78 °C prevents self-condensation of the enolate.

  • Alkylation: Introduce 2-(bromomethyl)tetrahydro-2H-pyran (12.0 mmol, 1.2 eq) dissolved in 10 mL anhydrous THF. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench: Quench the reaction with saturated aqueous NH4​Cl (20 mL) to neutralize excess base, and extract the organic layer with ethyl acetate (3 x 30 mL).

Phase 2: Deprotection and Isolation 5. Imine Hydrolysis: Dissolve the crude alkylated Schiff base in THF (40 mL) and add 1M aqueous HCl (20 mL). Stir vigorously at room temperature for 4 hours.

  • Causality: Mild acidic conditions are required to selectively hydrolyze the diphenylmethylene protecting group into benzophenone and the free amine, without cleaving the methyl ester or causing acid-catalyzed ring-opening of the THP ether.

  • Purification: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove the benzophenone byproduct. Basify the aqueous layer to pH 9 using saturated NaHCO3​ , then extract the free amine product with dichloromethane (3 x 30 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target compound.

Phase 3: Analytical Validation 8. Validation via NMR: Dissolve a 5 mg aliquot of the final product in CDCl3​ . Confirm product identity and purity via 1H -NMR.

  • Self-Validation Check: The protocol is successful if the spectrum shows the complete disappearance of aromatic benzophenone protons (7.2–7.8 ppm), the presence of the methyl ester singlet (~3.7 ppm, 3H), and the characteristic THP ring multiplet (1.4–1.8 ppm, 6H).

References

  • [2] Dixon, D. J., Horan, R. A. J., Monck, N. J. T., & Berg, P. (2004). Highly Stereoselective Michael Addition Reactions of CamTHP*-Desymmetrized Glycinamide for the Synthesis of Functionally Dense Amino Acid Derivatives. Organic Letters, 6(24), 4427–4429. Available at:[Link]

  • [1] Koleda, O., et al. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters, 25(44). Available at:[Link]

  • [3] Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4711. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptidomimetic drug design. By replacing natural amino acid residues with sterically hindered or electronically modified analogs, researchers can dramatically enhance the proteolytic stability, target affinity, and pharmacokinetic (PK) profiles of peptide therapeutics.

This whitepaper provides an in-depth technical analysis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate —a highly specialized UAA derivative. We will explore its chemical identity, resolve common ambiguities in CAS registry searches between its regioisomers, and provide a self-validating, step-by-step synthetic protocol for its preparation.

Chemical Identity & CAS Registry Analysis

A frequent challenge in chemical informatics is the differentiation of regioisomers, particularly when querying commercial databases for tetrahydropyran (THP) derivatives. When searching for the exact registry number of the 2-yl isomer (Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate), researchers often inadvertently retrieve data for the more commercially prevalent 4-yl isomer .

Our informatics analysis reveals that while the 4-yl isomer and its hydrochloride salts are well-documented and assigned specific CAS numbers[1][2], the 2-yl isomer is typically treated as a custom-synthesized intermediate and lacks a universally indexed commercial CAS registry number in standard public catalogs.

Isomeric Comparison & Physicochemical Data

The following table summarizes the key registry and physicochemical data for this class of compounds, highlighting the distinction between the isomers. The molecular weight for the free base of these isomers is 187.24 g/mol , with a computed XLogP3 of approximately 0.2[3].

Compound Name / RegioisomerSalt FormCAS Registry NumberMolecular FormulaMolecular Weight
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate Free Base1192057-13-8[1]C9H17NO3187.24 g/mol
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate HCl HCl Salt1191997-33-7[2]C9H17NO3·HCl223.69 g/mol
Methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate HCl (S)-Enantiomer HCl2281884-49-7C9H17NO3·HCl223.69 g/mol
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Free BaseCustom SynthesisC9H17NO3187.24 g/mol

Mechanistic Rationale in Drug Design

The strategic placement of a tetrahydropyran ring at the β -position of an amino acid serves multiple pharmacological purposes. As an Application Scientist, I evaluate these structural modifications through the lens of Structure-Activity Relationships (SAR).

  • Conformational Restriction: The bulky THP ring restricts the χ1​ and χ2​ dihedral angles of the amino acid side chain, locking the peptide into a bioactive conformation.

  • Hydrogen Bonding: The ether oxygen within the THP ring acts as a localized hydrogen-bond acceptor, which can interact with specific kinase hinge regions or GPCR binding pockets.

  • Lipophilicity & Prodrug Strategy: The methyl ester moiety masks the polar carboxylic acid, temporarily increasing lipophilicity to enhance passive membrane permeability. Upon cellular entry, intracellular esterases cleave the methyl ester to yield the active free acid.

SAR Core THP-Alanine Methyl Ester (Core Scaffold) Prop1 Endocyclic Ether Oxygen (H-Bond Acceptor) Core->Prop1 Prop2 Saturated THP Ring (Steric Bulk) Core->Prop2 Prop3 Methyl Ester Moiety (Carboxylate Masking) Core->Prop3 Effect1 Improved Target Affinity via Directed H-Bonding Prop1->Effect1 Effect2 Enhanced Proteolytic Stability Prop2->Effect2 Effect3 Increased Passive Membrane Permeability Prop3->Effect3

Figure 1: Structure-Activity Relationship (SAR) and resulting pharmacokinetic enhancements of the THP-alanine methyl ester scaffold.

Synthetic Methodologies & Protocols

The following protocol is designed as a self-validating system : each step includes specific analytical checkpoints to ensure the causality of the experimental design is maintained.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Electrophile

  • Action: Convert (tetrahydro-2H-pyran-2-yl)methanol to 2-(bromomethyl)tetrahydro-2H-pyran using triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) in dichloromethane (DCM) at 0 °C.

  • Causality: The Appel reaction conditions provide a mild, neutral method to generate the primary bromide without inducing ring-opening of the acid-sensitive THP ether.

  • Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the alcohol. 1 H NMR will reveal a characteristic upfield shift of the −CH2​− protons adjacent to the newly formed bromide.

Step 2: Asymmetric Phase-Transfer Alkylation

  • Action: Dissolve N -(diphenylmethylene)glycine methyl ester (O'Donnell's Schiff base) and the 2-(bromomethyl)THP in a biphasic mixture of Toluene/50% aqueous KOH. Add 1-5 mol% of a chiral phase-transfer catalyst (e.g., a Maruoka-type binaphthyl-derived quaternary ammonium salt) at 0 °C. Stir vigorously for 12 hours.

  • Causality: The Schiff base protects the primary amine while simultaneously increasing the α -proton's acidity. The biphasic system ensures that deprotonation occurs at the interface, where the chiral catalyst forms a tight, stereocontrolled ion pair with the enolate, dictating the absolute stereochemistry of the new C−C bond.

  • Validation: LC-MS analysis of the organic layer will confirm the mass of the alkylated intermediate ( [M+H]+≈366.2 ).

Step 3: Imine Hydrolysis & Isolation

  • Action: Dilute the organic phase with THF and add 1M aqueous HCl. Stir at room temperature for 2 hours. Extract the liberated benzophenone with diethyl ether. Basify the aqueous layer to pH 9 with saturated NaHCO3​ and extract with DCM to isolate the free amine.

  • Causality: Mild acidic hydrolysis selectively cleaves the diphenylmethylene protecting group without hydrolyzing the methyl ester or degrading the THP ring. The acid-base extraction serves as a highly efficient orthogonal purification step, separating the non-polar byproducts from the polar amino acid.

  • Validation: Final purity and identity are confirmed via 1 H NMR (presence of the methyl ester singlet at ~3.7 ppm, THP ring multiplet at 1.2–1.8 ppm) and Chiral HPLC to determine the enantiomeric excess (ee > 95%).

SyntheticWorkflow A Glycine Schiff Base (Nucleophile) C Asymmetric Alkylation (Chiral PTC, KOH, Toluene) A->C B 2-(Bromomethyl)THP (Electrophile) B->C D Imine Hydrolysis (1M HCl, THF) C->D Alkylated Intermediate E Acid-Base Extraction (Orthogonal Purification) D->E Aqueous Salt F Methyl 2-amino-3- (THP-2-yl)propanoate E->F Pure Free Base

Figure 2: Asymmetric synthesis workflow for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate via phase-transfer catalysis.

Conclusion

While the 4-yl regioisomer of Methyl 2-amino-3-(tetrahydro-2H-pyran-yl)propanoate is readily accessible via commercial vendors under established CAS registry numbers (e.g., 1192057-13-8), the 2-yl isomer remains a specialized, custom-synthesized entity. By leveraging asymmetric phase-transfer catalysis, researchers can efficiently synthesize this compound, unlocking its potential to impart conformational rigidity and improved pharmacokinetic properties to next-generation peptide therapeutics.

References

  • ChemRadar. "METHYL 2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOATE CAS#1192057-13-8 | GHS Classification Search Tool." chemradar.com. Available at:[Link]

  • Splendid Lab. "Methyl 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoate Hydrochloride | 1191997-33-7." splendidlab.com. Available at: [Link]

  • PubChem. "Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate | C9H17NO3 - PubChem." nih.gov. Available at:[Link]

Sources

Physicochemical properties of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptidomimetics: A Technical Deep-Dive into Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

As drug discovery pivots toward complex biologics and peptidomimetics, the strategic incorporation of non-natural amino acids has become a cornerstone of modern molecular design. As a Senior Application Scientist, I frequently evaluate novel building blocks that can enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based therapeutics.

This whitepaper provides an in-depth technical analysis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate , a highly specialized β -substituted alanine derivative. By replacing standard aliphatic side chains with a tetrahydropyran (THP) heterocycle, this molecule offers unique conformational rigidity, improved lipophilicity, and profound resistance to proteolytic degradation.

Physicochemical Architecture

Understanding the foundational properties of this molecule is critical for predicting its behavior during solid-phase peptide synthesis (SPPS) and its eventual performance in biological systems. The molecule features a propanoate backbone with a primary amine at the α -position, a methyl ester at the C-terminus, and a tetrahydropyran-2-yl ring at the β -position.

The methyl ester serves a dual purpose: it acts as a transient protecting group during complex synthetic workflows and serves as a lipophilic prodrug moiety that can be hydrolyzed by intracellular esterases post-administration.

Table 1: Quantitative Physicochemical Profile

PropertyValueAnalytical Rationale & Impact
Molecular Formula C₉H₁₇NO₃Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 187.24 g/mol Base peak in ESI+ typically observed at m/z 188.1 [M+H]⁺.
LogP (Predicted) 0.6 – 0.8The THP ring increases lipophilicity compared to natural alanine, enhancing membrane permeability without extreme hydrophobicity.
Topological Polar Surface Area 61.6 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration and efficient cellular uptake.
Hydrogen Bond Donors 1The primary amine (-NH₂) serves as the sole H-bond donor, critical for interacting with target receptor pockets.
Hydrogen Bond Acceptors 4The THP ether oxygen introduces a specific H-bond acceptor not present in natural aliphatic amino acids like leucine.

De Novo Synthesis and Stereochemical Control

The synthesis of structurally diverse non-natural amino acids requires rigorous stereochemical control, particularly because this molecule contains multiple chiral centers (the α -carbon of the amino acid and the C2 position of the THP ring) ([1]).

To achieve high enantiomeric excess, we utilize a phase-transfer catalyzed (PTC) asymmetric alkylation.

Protocol 1: Asymmetric Alkylation & Deprotection

Causality Note: We select N-(diphenylmethylene)glycine methyl ester as the starting material. The bulky diphenylmethylene (Schiff base) group prevents over-alkylation of the nitrogen, while starting directly with the methyl ester bypasses the need for downstream transesterification, thereby eliminating the risk of α -carbon epimerization under harsh conditions.

Step 1: Phase-Transfer Alkylation

  • Charge a reaction vessel with N-(diphenylmethylene)glycine methyl ester (1.0 eq) and 2-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) in toluene (0.2 M).

  • Add a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.1 eq).

  • Cool the biphasic mixture to 0°C under argon.

  • Dropwise, add 50% aqueous KOH (5.0 eq) under vigorous stirring. Mechanism: The biphasic system restricts the base to the aqueous layer, generating the enolate strictly at the interface. The chiral catalyst forms a tight ion pair with the enolate, shielding one face and directing the electrophilic attack to ensure high stereoselectivity.

  • Stir for 12 hours at 0°C. Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material and the emergence of a new UV-active spot confirms successful C-C bond formation.

Step 2: Mild Schiff Base Cleavage

  • Separate the organic layer, concentrate under reduced pressure, and redissolve the crude intermediate in Tetrahydrofuran (THF).

  • Add 1M aqueous citric acid (3.0 eq) and stir at room temperature for 4 hours. Mechanism: Mild acidic hydrolysis selectively cleaves the imine to release the primary amine and a benzophenone byproduct. Crucially, this pH range prevents the hydrolysis of the methyl ester and avoids ring-opening of the THP acetal-like structure.

Step 3: Isolation and Purification

  • Wash the aqueous layer with diethyl ether (3x) to extract the cleaved benzophenone.

  • Basify the aqueous layer to pH 9 using saturated NaHCO₃.

  • Extract the target molecule with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield pure Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Synthesis A Glycine Schiff Base + THP-Electrophile B Asymmetric Alkylation (Chiral PTC) A->B Phase Transfer C Protected Intermediate B->C C-C Bond Formation D Mild Hydrolysis (Citric Acid / THF) C->D Imine Cleavage E Target Molecule (THP-Alanine Methyl Ester) D->E Isolation

Synthetic workflow for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Analytical Validation Framework

Because this molecule is utilized as a precision building block in peptidomimetics, rigorous analytical validation is mandatory to ensure optical and chemical purity.

Protocol 2: LC-MS/MS Characterization

Causality Note: Reverse-phase HPLC coupled with ESI-MS is selected because the compound is moderately lipophilic (LogP ~0.7) and contains a readily ionizable primary amine. The use of formic acid ensures the amine remains protonated, improving peak shape and ionization efficiency.

  • Sample Preparation: Dissolve 1.0 mg of the isolated compound in 1.0 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm particle size).

    • Gradient: Mobile phase A (Water + 0.1% FA) and Mobile phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the MS in Positive Electrospray Ionization (ESI+) mode. Validation Checkpoint: The presence of a sharp, symmetrical chromatographic peak yielding a base mass of m/z 188.1 [M+H]⁺ confirms the identity of the compound. The absence of an m/z 352 peak confirms complete removal of the benzophenone protecting group.

Pharmacokinetic Dynamics & Proteolytic Shielding

The integration of non-natural amino acids into peptide backbones is a primary strategy for overcoming the poor oral bioavailability and rapid clearance rates of natural peptides ([2]).

When incorporated into a therapeutic peptide, the β -THP substitution acts as a bioisostere for aliphatic side chains (such as leucine or isoleucine). However, unlike natural aliphatic chains, the THP ring introduces significant steric bulk directly adjacent to the peptide bond. This steric occlusion physically blocks the active sites of circulating exopeptidases and endopeptidases. Furthermore, β -substituted alanines have been shown to influence fundamental metabolic pathways and cellular differentiation, highlighting their potent biological activity ([3]).

Additionally, the THP oxygen acts as a localized hydrogen-bond acceptor. In the context of peptide organocatalysts or targeted therapeutics, this can stabilize specific secondary structures (like α -helices or β -turns) required for high-affinity target binding ().

Mechanism N1 Natural Peptide Backbone (Aliphatic Side Chains) N2 Rapid Proteolytic Cleavage (Endopeptidase Action) N1->N2 M1 THP-Modified Peptide (Non-Natural Amino Acid) M2 Steric Shielding by THP Ring (Protease Active Site Blocked) M1->M2 M3 Extended Therapeutic Half-Life (Improved PK Profile) M2->M3

Mechanism of proteolytic resistance conferred by THP-substituted non-natural amino acids.

Conclusion

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate represents a highly versatile building block for advanced drug design. By mastering its stereoselective synthesis and understanding its physicochemical impact on peptide backbones, researchers can engineer next-generation therapeutics with superior metabolic stability and targeted binding affinities.

References

  • Source: Google Patents (US20230042042A1)
  • Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes Source: Organic Letters (ACS Publications) URL:[Link]

  • Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis Source: MDPI (Catalysts) URL:[Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance Source: MDPI (Toxins) URL:[Link]

Sources

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, a non-canonical amino acid ester of significant interest in medicinal chemistry and drug development. The document details the precise molecular properties, including molecular weight and exact mass, and presents a plausible synthetic pathway for its preparation. Furthermore, this guide discusses the potential applications of this molecule, particularly in the design of novel therapeutics. The information herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

A Note on Isomer Specificity: The request specified the substituent at the 2-position of the tetrahydropyran ring. However, publicly available scientific literature and chemical databases predominantly feature data for the 4-position isomer, Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate. This guide will therefore focus on this well-documented isomer, assuming it to be the compound of primary interest.

Core Molecular Properties

The fundamental physicochemical properties of Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate are summarized below. These values are critical for a range of applications, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C9H17NO3PubChem[1]
Molecular Weight 187.24 g/mol PubChem[1]
Exact Mass 187.12084340 DaPubChem[1]
CAS Number 1192057-13-8ChemRadar[2], PubChem[1]
IUPAC Name methyl 2-amino-3-(oxan-4-yl)propanoatePubChem[1]

Synthesis and Characterization: A Probable Pathway

The synthesis of non-canonical amino acids such as Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a cornerstone of modern medicinal chemistry. While specific proprietary methods may exist, a common and logical approach involves the reductive amination of a keto-ester precursor.

Conceptual Synthesis Workflow

The proposed synthesis initiates from a commercially available starting material, which is then converted to a key keto-ester intermediate. This intermediate subsequently undergoes reductive amination to introduce the amine functionality, followed by esterification to yield the final product.

A Starting Material (e.g., Tetrahydro-4H-pyran-4-one) B Keto-ester Intermediate (Methyl 2-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate) A->B   Alkylation with   a methylating agent C Reductive Amination B->C   Reaction with an   ammonia source and   a reducing agent D Final Product (Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate) C->D   Esterification

Caption: Proposed synthetic workflow for Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate.

Detailed Experimental Protocol

The following is a plausible, step-by-step protocol for the synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate.

Step 1: Synthesis of the Keto-ester Intermediate

  • To a solution of a suitable base, such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, add Tetrahydro-4H-pyran-4-one dropwise.

  • After stirring for 30 minutes, introduce a methylating agent (e.g., methyl iodide).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto-ester.

  • Purify the crude product by column chromatography.

Step 2: Reductive Amination

  • Dissolve the purified keto-ester in a suitable solvent, such as methanol.

  • Add an ammonia source, for example, ammonium acetate, and a reducing agent like sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up to isolate the crude amino acid.

Step 3: Esterification

  • Suspend the crude amino acid in methanol.

  • Cool the mixture to 0 °C and add thionyl chloride dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is the hydrochloride salt of the desired methyl ester. It can be neutralized with a mild base and purified by chromatography to yield the final product.

Characterization

The identity and purity of the synthesized Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact mass and molecular formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Applications in Drug Discovery and Development

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a valuable building block for the synthesis of novel peptides and small molecule drugs. The incorporation of non-canonical amino acids can confer several advantageous properties to a therapeutic candidate:

  • Enhanced Metabolic Stability: The unnatural side chain can be resistant to enzymatic degradation, leading to a longer in vivo half-life.

  • Conformational Constraint: The cyclic nature of the tetrahydropyran moiety can restrict the conformational flexibility of a peptide, potentially leading to higher binding affinity and selectivity for its target.

  • Improved Pharmacokinetic Properties: The introduction of the polar tetrahydropyran ring can modulate the solubility and cell permeability of a drug candidate.

The structural motif of this compound makes it an attractive component for the design of protease inhibitors, receptor antagonists, and other targeted therapies.

Conclusion

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a synthetically accessible and medicinally relevant non-canonical amino acid ester. Its unique structural features offer significant potential for the development of next-generation therapeutics with improved pharmacological profiles. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this promising chemical entity.

References

  • ChemRadar. METHYL 2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOATE CAS#1192057-13-8 | FCMD | Food Contact Materials Regulations Database.[Link]

  • PubChem. Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate | C9H17NO3.[Link]

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An In-Depth Technical Guide to the Early Discovery Pharmacokinetics of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Non-canonical amino acids (ncAAs) represent a burgeoning class of building blocks that offer unique structural diversity, enabling the design of molecules with potentially improved pharmacological profiles.[1][2][3][4][5] Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (M2ATP) is one such ncAA-based structure. A thorough understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression from a promising hit to a viable clinical candidate. This guide provides a comprehensive technical framework for evaluating the early-stage pharmacokinetics (PK) of M2ATP, detailing the causality behind experimental choices and presenting field-proven, self-validating protocols. The objective is to construct a robust DMPK (Drug Metabolism and Pharmacokinetics) profile that enables informed, data-driven decisions in the hit-to-lead and lead optimization phases.[6][7][8]

Introduction: The Rationale for Early PK Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[9] Early and systematic ADME assessment is not merely a box-checking exercise; it is a strategic imperative that de-risks projects, conserves resources, and accelerates the identification of high-quality drug candidates.[6][10] For a novel entity like M2ATP, which incorporates a non-classical tetrahydropyran motif, an early understanding of its behavior within a biological system is essential. Will the bulky heterocyclic group hinder membrane permeability? Is it a substrate for metabolic enzymes or efflux transporters? These are critical questions that must be addressed.

This guide will delineate the logical progression of an early discovery PK package, starting from fundamental physicochemical properties and advancing through a suite of in vitro ADME assays to a foundational in vivo rodent PK study.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: In Vivo Characterization cluster_3 Phase 4: Data Integration & Decision PhysicoChem Physicochemical Properties Solubility Aqueous Solubility PhysicoChem->Solubility Bioanalysis Bioanalytical Method Development Permeability Permeability (e.g., Caco-2) Bioanalysis->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Bioanalysis->Metabolism PPB Plasma Protein Binding Bioanalysis->PPB RodentPK Rodent PK Study (IV & PO Dosing) Bioanalysis->RodentPK Solubility->Permeability Permeability->RodentPK Metabolism->RodentPK PPB->RodentPK DMPK_Profile Integrated DMPK Profile & Candidate Assessment RodentPK->DMPK_Profile

Caption: Early Discovery Pharmacokinetics Workflow for M2ATP.

Foundational Assessments: The Building Blocks of PK

Before initiating biological assays, two foundational pillars must be established: understanding the molecule's intrinsic physicochemical properties and developing a robust bioanalytical method to quantify it.

Physicochemical Properties

A drug's pharmacokinetic journey is fundamentally governed by its physicochemical characteristics.[11][12][13] These properties influence everything from how well a compound dissolves to its ability to cross biological membranes.[14][15]

  • Solubility: This is the measure of a compound's ability to dissolve in an aqueous medium. Poor solubility is a common hurdle that can lead to low and erratic absorption.

  • Lipophilicity (LogD/LogP): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. A balance is crucial; highly lipophilic compounds may have poor solubility and high metabolic turnover, while very polar compounds may struggle to cross cell membranes.[15]

  • pKa: The ionization constant dictates the charge of a molecule at a given pH. Since the non-ionized form of a drug is generally more permeable across lipid membranes, understanding the pKa is vital for predicting absorption in the varying pH environments of the gastrointestinal tract.[11][14]

Table 1: Target Physicochemical Profile for an Orally Bioavailable Drug Candidate

ParameterTarget RangeRationale
Kinetic Solubility > 50 µMEnsures sufficient concentration gradient for absorption.
LogD at pH 7.4 1 - 3Balances permeability and solubility; avoids high clearance and off-target toxicity.
pKa Base: 7-9, Acid: 3-5Influences solubility in the gut and permeability across membranes.
Bioanalytical Method Development: The Imperative of Accurate Quantification

The adage "you can't manage what you can't measure" is the cornerstone of pharmacokinetics. A sensitive, specific, and robust bioanalytical method is non-negotiable for all subsequent ADME studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices like plasma, urine, and tissue homogenates.[7][16]

The development process involves optimizing chromatographic separation and mass spectrometric detection to ensure M2ATP can be distinguished from endogenous matrix components and potential metabolites.[17] A key component of this is the development of a stable-isotope labeled internal standard (SIL-IS), if possible, to account for variations in sample extraction and instrument response.

Self-Validating Protocol: Foundational LC-MS/MS Method Qualification

This protocol ensures the method is "fit-for-purpose" for early discovery studies, adhering to principles outlined in regulatory guidance.[17][18][19][20]

  • Stock Solution & Calibration Standards: Prepare a 10 mM stock solution of M2ATP in DMSO. Serially dilute this stock in the relevant biological matrix (e.g., rat plasma) to create a calibration curve with a minimum of 6-8 non-zero points, spanning the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: Low (3x Lower Limit of Quantification), Medium, and High. These are prepared from a separate stock solution weighing to ensure accuracy.

  • Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma (calibrators, QCs, or study samples), add 150 µL of acetonitrile containing the internal standard. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Analysis: Inject the supernatant onto the LC-MS/MS system.

  • Acceptance Criteria (Trustworthiness):

    • The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[18]

    • The calculated concentrations of at least two-thirds of the QC samples must be within ±15% of their nominal values.[20]

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are rapid, cost-effective tools used to screen compounds and identify potential liabilities early.[6][10][21] They provide a mechanistic understanding that guides chemical modifications to improve the overall DMPK profile.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism compound M2ATP caco2 Caco-2 Permeability compound->caco2 Intestinal Permeability ppb Plasma Protein Binding compound->ppb Free Fraction in Blood ms Microsomal Stability compound->ms Phase I Metabolism hs Hepatocyte Stability compound->hs Phase I & II Metabolism bioavailability_prediction Predicts Oral Absorption caco2->bioavailability_prediction vd_prediction Impacts Vd & Clearance ppb->vd_prediction ms->hs clearance_prediction Predicts Hepatic Clearance hs->clearance_prediction

Caption: Key In Vitro ADME Assays and Their Predictive Value.

Absorption: Caco-2 Permeability Assay

Causality: To be orally bioavailable, a drug must cross the intestinal epithelium. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[16][22][23][24] This assay not only predicts passive permeability but can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, thereby reducing absorption.[25]

Self-Validating Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to allow for full differentiation and monolayer formation.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the transport of a low-permeability marker like Lucifer Yellow.[16][25] This ensures the barrier is intact and results are valid.

  • Transport Experiment:

    • A-to-B Transport: M2ATP (typically at 10 µM) is added to the apical (A, upper) chamber. Samples are taken from the basolateral (B, lower) chamber at a set time point (e.g., 120 minutes).[16]

    • B-to-A Transport: In a parallel set of wells, M2ATP is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: The concentration of M2ATP in all samples is determined using the validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[22]

    • Recovery: The total amount of compound recovered from all chambers is calculated. Low recovery (<70%) may indicate issues like poor solubility or non-specific binding.[22]

Metabolism: Liver Microsomal and Hepatocyte Stability Assays

Causality: The liver is the primary site of drug metabolism.[26] Early assessment of metabolic stability is crucial to predict hepatic clearance and oral bioavailability.

  • Liver Microsomes: These are subcellular fractions containing the Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I (oxidative) metabolism.[7][27] This assay is a high-throughput primary screen.

  • Hepatocytes: Intact liver cells contain both Phase I and Phase II (conjugative) enzymes, as well as transporters, offering a more complete and physiologically relevant model system.[9][26] This assay is often used as a secondary screen for promising compounds.[26]

Self-Validating Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved hepatocytes (e.g., human, rat) are thawed and diluted in incubation medium to a specific viable cell density (e.g., 0.5 x 10⁶ cells/mL).[9]

  • Incubation: M2ATP (typically at 1 µM) is added to a suspension of hepatocytes and incubated at 37°C.[26] Aliquots are removed at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[9]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Negative Control: A parallel incubation is run with heat-inactivated hepatocytes to control for non-enzymatic degradation. This ensures that any observed loss of the compound is due to metabolic activity.

  • Quantification: Samples are processed and analyzed by LC-MS/MS.

  • Data Analysis:

    • The percentage of M2ATP remaining is plotted against time on a semi-logarithmic scale.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

    • From the half-life, the in vitro intrinsic clearance (CLint) is calculated, which can be scaled to predict in vivo hepatic clearance.[9][28]

Distribution: Plasma Protein Binding (PPB)

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally accepted that only the unbound (free) drug is able to distribute into tissues to reach its target and be cleared by metabolic enzymes or renal excretion.[29] Therefore, high plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.[30]

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: The RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Experiment: Plasma (e.g., human, rat) is spiked with M2ATP and added to one chamber. A protein-free buffer solution is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the free drug to distribute evenly between the two chambers.

  • Non-Specific Binding Control: A control experiment without plasma is often run to assess the binding of the compound to the device itself.

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The plasma sample is first processed to precipitate proteins. Both samples are then analyzed by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Summary of In Vitro ADME Data and Interpretation for M2ATP (Hypothetical Data)

AssayParameterResultInterpretation & Next Steps
Caco-2 Permeability Papp (A-B)0.5 x 10⁻⁶ cm/sLow permeability.
Efflux Ratio4.5High efflux. Suggests M2ATP is a P-gp substrate. May limit oral absorption.
Rat Hepatocyte Stability > 120 minLow turnover. Predicts low hepatic clearance in rats. Favorable for half-life.
Human Hepatocyte Stability 95 minModerate turnover. Human clearance may be higher than rat.
Rat Plasma Protein Binding Fraction Unbound (fu)0.25 (75% bound)Moderately bound. Free concentrations should be sufficient for efficacy.

In Vivo Pharmacokinetic Study: The First Look in a Living System

While in vitro assays are predictive, an in vivo study is essential to understand how all ADME processes integrate in a whole organism.[31][32][33] Early PK studies are typically conducted in rodents (e.g., rats) using both intravenous (IV) and oral (PO) administration to determine key PK parameters, including bioavailability.[31][33]

Self-Validating Protocol: Rat IV/PO Cassette or Discrete Dosing PK Study

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress.

  • Dosing:

    • IV Group (n=3): M2ATP is administered as a bolus injection via the tail vein (e.g., 1 mg/kg). This provides a direct measure of distribution and clearance without the absorption phase.

    • PO Group (n=3): M2ATP is administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (typically ~100 µL) are collected into anticoagulant-treated tubes at a series of time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). The sampling schedule is designed to capture the distribution and elimination phases accurately.

  • Sample Processing: Blood samples are centrifuged to obtain plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: Plasma concentrations of M2ATP are quantified using the validated LC-MS/MS method. The inclusion of QC samples with each analytical batch ensures the integrity and reproducibility of the data.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionHow It's DeterminedSignificance
Clearance (CL) The volume of plasma cleared of the drug per unit time.[34]Dose(IV) / AUC(IV)A measure of the body's efficiency in eliminating the drug. High CL leads to a short half-life.[35]
Volume of Distribution (Vd) The theoretical volume into which the drug distributes to achieve the observed plasma concentration.From IV dataIndicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.[36]
Half-Life (t½) The time required for the plasma concentration to decrease by 50%.[34]0.693 * Vd / CL[36][37]Determines the dosing interval and the time to reach steady-state.
Area Under the Curve (AUC) The total drug exposure over time.[38]Calculated from the concentration-time plotA key measure of overall exposure, used to calculate clearance and bioavailability.
Oral Bioavailability (F%) The fraction of the oral dose that reaches systemic circulation.(AUC(PO) * Dose(IV)) / (AUC(IV) * Dose(PO)) * 100A critical parameter for oral drug viability. Low F% can be due to poor absorption or high first-pass metabolism.

Conclusion: Synthesizing the DMPK Profile of M2ATP

The early discovery pharmacokinetic assessment provides a multi-faceted profile of a new chemical entity. By integrating the data from physicochemical, in vitro, and in vivo studies, a clear picture of M2ATP's potential emerges.

For our hypothetical molecule, the data suggest a compound with low intrinsic clearance (favorable) but potentially challenging oral absorption due to low permeability and high efflux (unfavorable). This profile allows the project team to make an informed decision. The medicinal chemists could focus on structural modifications to disrupt P-gp recognition while maintaining the favorable metabolic stability. Alternatively, if the target allows for parenteral administration, the absorption liability may be acceptable.

This structured, hypothesis-driven approach to early PK assessment ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the delivery of novel therapeutics to patients.

References

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Mechanistic Profiling of Methyl 2-amino-3-(tetrahydro-2H-pyran-yl)propanoate Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the incorporation of non-canonical amino acids is a highly effective strategy for overcoming the pharmacokinetic and thermodynamic limitations of natural peptides. Methyl 2-amino-3-(tetrahydro-2H-pyran-yl)propanoate (commonly referred to as THP-alanine methyl ester) represents a privileged, conformationally restricted building block. This in-depth technical guide explores the physicochemical causality, mechanism of action (MoA), and self-validating experimental workflows necessary to harness THP-alanine derivatives in targeted therapeutics, specifically focusing on protease and metalloenzyme inhibition.

Structural Rationale & Physicochemical Causality

When designing small-molecule inhibitors or peptidomimetics, aliphatic amino acids like leucine or cyclohexylalanine (Cha) are traditionally used to occupy hydrophobic target pockets. However, the high lipophilicity of a cyclohexane ring often leads to poor aqueous solubility, high plasma protein binding, and off-target liabilities (such as hERG channel inhibition).

The substitution of a methylene (-CH₂) group with an oxygen atom (-O-) to form a tetrahydropyran (THP) ring creates a bioisostere that drastically alters the molecule's physicochemical profile[1].

  • Entropy Reduction: The THP ring is a rigidified ether. Pre-organizing the side chain reduces the entropic penalty upon binding to a target, driving higher thermodynamic affinity[1].

  • ADME Optimization: The inclusion of the oxygen heteroatom lowers the partition coefficient (LogD) by approximately 1.0 to 1.5 units compared to its cyclohexyl counterpart. This significantly improves the absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing the steric bulk required for target engagement[1].

  • Prodrug Strategy: The methyl ester moiety acts as a transient lipophilic mask for the alpha-carboxylic acid. This enhances passive membrane permeability. Once intracellular, ubiquitous esterases hydrolyze the methyl ester to yield the active carboxylic acid, effectively trapping the active pharmacophore within the target cell.

G THP THP Ring Target_Pocket Hydrophobic Pocket THP->Target_Pocket Steric Fill Water_Net Water-Mediated H-Bond THP->Water_Net Ether Oxygen Ester Methyl Ester Prodrug Esterase Cleavage Ester->Prodrug Lipophilicity Amine Alpha-Amine Catalytic Catalytic Residues Amine->Catalytic Direct H-Bond

Logical mapping of THP-derivative pharmacophores to target interactions.

Mechanism of Action (MoA) in Key Target Classes

The true mechanistic advantage of THP-alanine derivatives lies in their dual-action target engagement: steric occlusion combined with highly directional hydrogen bonding.

Aspartic Protease Inhibition (e.g., HIV Protease, Renin)

In the context of aspartic proteases, THP-derivatives are highly effective as P2/P3 ligands[2]. The rigid THP ring minimizes the thermodynamic penalty of binding, allowing it to tightly pack into the hydrophobic S2/S3 pockets. Crucially, the cyclic ether oxygen acts as a hydrogen bond acceptor. Crystallographic data reveals that this oxygen frequently engages in water-mediated hydrogen bond networks with the enzyme's backbone amides (e.g., Asp-29, Asp-30, or Gly-48 in HIV protease)[3]. This dual action anchors the inhibitor in the active site, driving binding affinities into the picomolar range[3].

Metalloenzyme Inhibition (e.g., LpxC)

In the inhibition of UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC)—a critical target for Gram-negative antibacterial agents—the THP backbone projects deep into the hydrophobic UDP-binding tunnel. The structural rigidity allows the molecule to maintain optimal van der Waals contacts with hydrophobic phenylalanine residues. Furthermore, the oxygen atom dictates the precise linear trajectory of the hydrophobe, preventing the detrimental "kinking" often observed in less rigid aliphatic analogs, thereby maximizing inhibitory potency[4].

Quantitative Pharmacophore Profiling

To illustrate the causality behind selecting a THP-derivative over standard amino acids, the following table summarizes the comparative physicochemical and mechanistic advantages.

Amino Acid Side ChainLogD ContributionS2 Pocket Steric FillH-Bond AcceptorsPrimary MoA Advantage
Leucine (Aliphatic) Moderate (~2.0)Poor (Highly flexible)0Baseline binding; high entropic penalty.
Cyclohexylalanine (Cha) High (~3.5)Excellent (Rigid)0Strong van der Waals; high hERG liability.
THP-Alanine Low (~2.0)Excellent (Rigid)1 (Ether Oxygen)Optimal ADME; enables water-mediated H-bonds.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of THP-alanine derivatives must follow a self-validating workflow. As an application scientist, I rely on the following orthogonal protocols to synthesize the derivative, measure its kinetic binding, and validate its structural MoA.

Protocol 1: Solution-Phase Coupling & Deprotection (Ligand Generation)
  • Activation: Dissolve the core scaffold (e.g., a primary amine-bearing pharmacophore) and Methyl 2-amino-3-(tetrahydro-2H-pyran-yl)propanoate in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over standard EDC/NHS to accelerate the formation of the active ester and strictly prevent the epimerization of the chiral alpha-carbon on the THP-alanine derivative.

  • Hydrolysis: Following purification, treat the intermediate with 1M LiOH in THF/H₂O (3:1) at 0°C for 2 hours.

    • Causality: Mild basic hydrolysis at low temperatures selectively cleaves the methyl ester prodrug moiety without degrading sensitive amide bonds, yielding the active compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
  • Immobilization: Immobilize the target protein (e.g., HIV Protease) onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Analyte Injection: Inject a concentration series (0.1 nM to 100 nM) of the deprotected THP-derivative in HBS-EP+ buffer at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed kon​ and koff​ rates reflect true binding kinetics rather than diffusion artifacts.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Causality: THP derivatives typically exhibit a significantly slower dissociation rate ( koff​ ) compared to their cyclohexane counterparts due to the structural stabilization provided by the water-mediated hydrogen bond network.

Protocol 3: X-ray Crystallography for Structural Validation
  • Co-Crystallization: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of the THP-derivative for 2 hours on ice.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates using a sparse-matrix screen.

  • Diffraction & Refinement: Collect diffraction data at 100K and solve the structure via molecular replacement.

    • Causality: High-resolution structural data (< 2.0 Å) is strictly required to unambiguously locate the solvent water molecules that bridge the THP ether oxygen to the protein backbone, definitively validating the proposed MoA.

G Syn 1. Peptide Coupling (HATU/DIPEA) Deprotect 2. Ester Hydrolysis (LiOH/THF) Syn->Deprotect SPR 3. SPR Kinetics (Biacore) Deprotect->SPR Xray 4. Crystallography (Structural Validation) SPR->Xray

Self-validating workflow for synthesizing and profiling THP-amino acid derivatives.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • WO2007070201A1 - Aspartic protease inhibitors.Google Patents.

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Literature review on Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

This guide provides a comprehensive overview of scientifically robust strategies for the synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate, a non-proteinogenic amino acid of interest to researchers in drug discovery and medicinal chemistry. The inclusion of a tetrahydropyran (THP) moiety offers a unique combination of polarity and conformational rigidity, making it a valuable scaffold for developing novel therapeutics.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methodologies effectively.

Strategic Overview: A Retrosynthetic Approach

To devise a logical synthesis, we first consider the key bond disconnections in the target molecule. The primary challenge lies in the stereocontrolled formation of the Cα-Cβ bond and the introduction of the amine group at the α-position. Two powerful and well-established strategies in amino acid synthesis are particularly suitable: Asymmetric Alkylation of a Glycine Enolate and Conjugate Addition to a Dehydroalanine derivative.

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy 1: Asymmetric Alkylation cluster_2 Strategy 2: Conjugate Addition Target Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Disconnection1 Cα-Cβ Bond Disconnection Target->Disconnection1 Disconnection2 Cα-N Bond Disconnection (via Michael Addition) Target->Disconnection2 Node1 Chiral Glycine Enolate Equivalent (e.g., Schöllkopf Auxiliary) Disconnection1->Node1 Node2 2-(Halomethyl)tetrahydropyran (Electrophile) Disconnection1->Node2 Node3 Dehydroalanine Derivative (Michael Acceptor) Disconnection2->Node3 Node4 Tetrahydropyran-based Nucleophile (e.g., Organocuprate) Disconnection2->Node4

Caption: Retrosynthetic analysis of the target amino acid.

Primary Recommended Strategy: Asymmetric Alkylation via the Schöllkopf Bis-Lactim Ether Method

For achieving high stereochemical purity, the Schöllkopf method is a superior and highly reliable choice.[1] Established in 1981, this method employs a chiral bis-lactim ether, derived from valine and glycine, which acts as a chiral auxiliary.[2] The bulky isopropyl group of the valine residue effectively shields one face of the glycine-derived enolate, forcing the incoming electrophile to attack from the opposite face, thus ensuring high diastereoselectivity.[2][3]

Mechanism and Rationale

The synthesis proceeds through three key stages:

  • Auxiliary Synthesis : Glycine and (R)- or (S)-valine are cyclized to form a 2,5-diketopiperazine. Subsequent O-methylation with a reagent like trimethyloxonium tetrafluoroborate (Meerwein's salt) yields the stable bis-lactim ether.[1]

  • Diastereoselective Alkylation : A strong base, typically n-butyllithium (n-BuLi), deprotonates the prochiral carbon of the glycine unit at low temperature (-78 °C) to form a planar aza-enolate. The steric hindrance from the valine's isopropyl group directs the alkylation to the opposite face.[2] Reaction with an electrophile, in this case, 2-(bromomethyl)tetrahydropyran, forms the new C-C bond with excellent stereocontrol.

  • Hydrolysis and Isolation : Mild acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-amino acid methyl ester and the (R)-valine methyl ester, which can be separated chromatographically.[2] Using the (S)-valine auxiliary would analogously produce the (S)-amino acid.

Experimental Workflow

The following diagram outlines the complete workflow for the Schöllkopf synthesis.

G Start Glycine + (R)-Valine DKP Cyclo(Gly-Val) (2,5-Diketopiperazine) Start->DKP Cyclization Auxiliary (R)-Bis-Lactim Ether Chiral Auxiliary DKP->Auxiliary O-Methylation Metalation Lithiation with n-BuLi (-78 °C) Auxiliary->Metalation Alkylation Alkylation with 2-(bromomethyl)THP Metalation->Alkylation Alkylated_Aux Alkylated Intermediate Alkylation->Alkylated_Aux Hydrolysis Mild Acidic Hydrolysis (0.1 M HCl) Alkylated_Aux->Hydrolysis Product Target Methyl Ester Hydrolysis->Product Byproduct (R)-Valine Methyl Ester Hydrolysis->Byproduct

Sources

Methodological & Application

Protocol for the Asymmetric Synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural amino acids bearing heterocyclic side chains is a critical endeavor in modern drug development, enabling the design of peptidomimetics with enhanced proteolytic stability and rigidified conformational space. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is a highly valuable building block featuring a tetrahydropyran (THP) moiety.

This application note details a highly stereoselective, scalable, and robust protocol for synthesizing the (S) -enantiomer of this amino acid derivative. The methodology leverages a C2-symmetric chiral spiro quaternary ammonium bromide (Maruoka Catalyst) to mediate the asymmetric phase-transfer alkylation of a glycine Schiff base[1]. This biphasic approach circumvents the need for strictly anhydrous conditions or pyrophoric bases, offering a practical pathway to complex chiral architectures[2].

Mechanistic Rationale & System Design

The core of this protocol relies on the generation and dynamic exchange of a chiral ion pair at a liquid-liquid interface. When Methyl N -(diphenylmethylene)glycinate is exposed to 50% aqueous KOH, it undergoes deprotonation at the biphasic interface to form an enolate. The highly lipophilic Maruoka catalyst extracts this enolate into the organic phase (toluene) as a tightly bound ion pair[1].

Causality in Catalyst Design: The C2-symmetric binaphthyl backbone of the Maruoka catalyst creates a rigid, sterically demanding chiral cavity that effectively shields the Re-face of the enolate[1]. Consequently, the electrophile—in this case, (R) -2-(iodomethyl)tetrahydro-2H-pyran—is forced to approach exclusively from the Si-face. This face-selective attack yields the (S) -$ \alpha $-stereocenter with exceptional enantiomeric excess (>98% ee).

Solvent Causality: Toluene is explicitly chosen as the organic solvent because its low dielectric constant prevents the dissociation of the chiral ion pair. A tight ion pair is mandatory; dissociation would expose the enolate to an achiral environment, which is the primary cause of background racemic alkylation[2].

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the optimization data for the phase-transfer alkylation, demonstrating the superiority of the Maruoka catalyst over first-generation systems.

EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)ee (%)dr (2S, 3'R)
1TBAB (10)50% KOHToluene08501:1
2Cinchonidinium (10)50% KOHToluene078653:1
3 (S,S)-Maruoka (1) 50% KOH Toluene 0 92 98 >20:1
4(S,S)-Maruoka (1)CsOH·H₂OCPME-2095>99>20:1

Note: Entry 3 represents the optimal balance of scalability, reagent cost, and stereoselectivity used in this protocol.

Experimental Workflows & Catalytic Pathways

Workflow SM1 Methyl N-(diphenylmethylene) glycinate Base 50% aq. KOH / Toluene 0 °C, 1000 rpm SM1->Base SM2 (R)-2-(iodomethyl) tetrahydro-2H-pyran SM2->Base Cat (S,S)-Maruoka Catalyst (1 mol%) Cat->Base Int Schiff Base Intermediate (2S, 3'R)-Diastereomer Base->Int Asymmetric Alkylation Deprot 1M HCl, THF RT, 2 h Int->Deprot Prod Methyl (S)-2-amino-3- ((R)-tetrahydro-2H-pyran-2-yl) propanoate Deprot->Prod Hydrolysis

Fig 1: Workflow for the asymmetric phase-transfer synthesis of the THP-amino acid derivative.

CatalyticCycle A Schiff Base (Organic Phase) B Enolate Formation (Aqueous Interface) A->B Deprotonation by KOH C Chiral Ion Pair [Enolate] - [Maruoka Cat+] B->C Ion Exchange & Extraction D Stereoselective Alkylation with R-I C->D Si-face attack D->C Catalyst Regeneration E Alkylated Schiff Base D->E Product Release

Fig 2: Catalytic cycle of the Maruoka phase-transfer asymmetric alkylation.

Step-by-Step Protocol

Part 1: Asymmetric Phase-Transfer Alkylation
  • Preparation of the Organic Phase: In a flame-dried 100 mL round-bottom flask, dissolve Methyl N -(diphenylmethylene)glycinate (1.0 equiv, 10.0 mmol) and enantiopure (R) -2-(iodomethyl)tetrahydro-2H-pyran (1.2 equiv, 12.0 mmol) in anhydrous toluene (30 mL).

    • Causality: A slight stoichiometric excess of the alkylating agent ensures the complete consumption of the Schiff base, preventing difficult downstream chromatographic separations.

  • Catalyst Addition: Add the (S,S) -Maruoka catalyst (1 mol%, 0.1 mmol) to the solution.

  • Thermal Equilibration & Agitation: Cool the biphasic mixture to 0 °C using an ice bath. Initiate vigorous stirring at 1000 rpm.

    • Causality: High stirring speeds (>800 rpm) are critical in biphasic phase-transfer catalysis to maximize the interfacial surface area. This ensures that the rate of enolate generation outpaces any uncatalyzed background hydrolysis of the Schiff base.

  • Base Addition: Add 50% aqueous KOH (w/w) (5.0 equiv, 50.0 mmol) dropwise over 10 minutes to maintain the internal temperature.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C for 4–6 hours.

    • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 4:1). The starting Schiff base ( Rf​≈0.4 , strongly UV active) must be completely consumed, replaced by a single new UV-active spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction by adding cold distilled water (30 mL). Separate the layers and extract the aqueous phase with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude alkylated Schiff base intermediate.

Part 2: Mild Acidic Hydrolysis
  • Solvation: Dissolve the crude alkylated Schiff base in THF (20 mL).

  • Hydrolysis: Add 1 M aqueous HCl (20 mL) and stir the mixture at room temperature for 2 hours.

    • Causality: The diphenylmethylene protecting group is highly acid-sensitive. Utilizing mild 1 M HCl selectively hydrolyzes the imine to the free amine (as the hydrochloride salt) without inadvertently cleaving the methyl ester or opening the acid-sensitive THP ring.

  • Byproduct Removal: Wash the aqueous layer with diethyl ether (2 x 15 mL).

    • Self-Validation System: The organic ether layer will contain the cleaved benzophenone byproduct (UV-active on TLC), while the aqueous layer retains the target amino acid (ninhydrin-positive, UV-inactive).

  • Free-Basing: Carefully basify the aqueous layer to pH 9 using saturated aqueous NaHCO3​ . Extract the target compound with CH2​Cl2​ (3 x 20 mL).

  • Isolation: Dry the combined CH2​Cl2​ layers over Na2​SO4​ and concentrate in vacuo to yield pure Methyl (S) -2-amino-3-((R)-tetrahydro-2H-pyran-2-yl)propanoate.

Part 3: Analytical Validation
  • Chiral HPLC: Confirm the enantiomeric excess (>98% ee) using a Chiralcel OD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min).

  • NMR Spectroscopy:

    • Self-Validation System: The final product must display a distinct singlet in the 1 H NMR spectrum ( CDCl3​ ) around δ 3.7 ppm corresponding to the methyl ester, and a complex multiplet around δ 3.2–3.4 ppm for the THP oxymethine proton. The total absence of aromatic protons ( δ 7.1–7.8 ppm) confirms the complete removal of the diphenylmethylene protecting group. Diastereomeric ratio (dr > 20:1) is confirmed by integrating the isolated α -proton signal.

References

  • Ooi, T.; Kameda, M.; Maruoka, K. "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids." Journal of the American Chemical Society, 1999, 121(27), 6519–6520. URL:[Link]

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517. URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids (NPAAs), which are not among the 20 standard protein-building amino acids, are crucial building blocks in modern medicinal chemistry and drug development.[1][2] Their unique side chains and stereochemistry allow for the creation of peptides and small molecules with enhanced properties, such as improved metabolic stability, increased potency, and constrained conformations for better receptor binding.[3][4] The target molecule, Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate, is one such NPAA. Its tetrahydropyran (THP) moiety introduces a bulky, saturated heterocyclic group, which can serve as a valuable probe for structure-activity relationship (SAR) studies, potentially offering a metabolically stable isostere for other side chains.

This document provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established organic chemistry principles. The proposed synthetic route is based on the asymmetric alkylation of a glycine enolate equivalent, a robust and widely used method for constructing α-amino acids.[5][6]

Retrosynthetic Analysis and Strategy

The core challenge in synthesizing α-amino acids is the stereocontrolled formation of the Cα-Cβ bond. Our strategy employs a well-established method: the alkylation of a protected glycine derivative. This approach allows for the use of readily available starting materials and offers a high degree of control.

Retrosynthetic Disconnection:

  • Ester & Amine Protection: The target molecule is disconnected at the methyl ester and the free amine, revealing a protected amino acid core.

  • Cα-Cβ Bond Formation: The key disconnection is made at the Cα-Cβ bond, leading to a nucleophilic glycine equivalent (a glycinate enolate synthon) and a suitable electrophile containing the tetrahydropyran group.

  • Electrophile Synthesis: The electrophile, 2-(halomethyl)tetrahydro-2H-pyran, can be readily synthesized from the commercially available (tetrahydro-2H-pyran-2-yl)methanol.

This leads to a practical forward synthesis involving three main stages: preparation of a chiral glycine Schiff base, synthesis of the alkylating agent, and the phase-transfer-catalyzed alkylation followed by deprotection.

Synthetic Workflow Overview

The overall synthetic pathway is designed for efficiency and scalability in a standard research laboratory setting.

G cluster_0 Part A: Glycine Synthon Prep cluster_1 Part B: Electrophile Prep cluster_2 Part C: Core Alkylation cluster_3 Part D: Deprotection & Product A1 Glycine Methyl Ester A3 N-(Diphenylmethylene)glycine Methyl Ester A1->A3 Toluene, Reflux A2 Benzophenone Imine A2->A3 C1 Alkylation Reaction A3->C1 B1 (Tetrahydro-2H-pyran-2-yl)methanol B2 2-(Bromomethyl)tetrahydro-2H-pyran B1->B2 PBr3 or CBr4/PPh3 B2->C1 D1 Protected Product C1->D1 Phase Transfer Catalyst, NaOH, Toluene/H2O D2 Hydrolysis D1->D2 Aqueous Acid (e.g., Citric Acid) D3 Methyl 2-amino-3-(tetrahydro-2H- pyran-2-yl)propanoate (Final Product) D2->D3 Purification

Caption: Synthetic workflow from starting materials to final product.

Experimental Protocols

Disclaimer: All procedures must be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )SupplierNotes
Glycine methyl ester hydrochloride5680-79-5125.55Sigma-Aldrich
Benzophenone imine1013-88-3181.24TCI
(Tetrahydro-2H-pyran-2-yl)methanol100-72-1116.16Alfa Aesar
Phosphorus tribromide (PBr₃)7789-60-8270.69Acros OrganicsHighly corrosive and water-reactive. Handle with extreme care.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide164444-93-9609.61Strem ChemicalsMaruoka Catalyst (asymmetric phase-transfer catalyst)
Sodium Hydroxide (NaOH)1310-73-240.00Fisher ScientificCorrosive solid.
Toluene, Anhydrous108-88-392.14EMD MilliporeFlammable liquid.
Dichloromethane (DCM), Anhydrous75-09-284.93J.T.BakerVolatile.
Diethyl Ether60-29-774.12MacronExtremely flammable.
Citric Acid77-92-9192.12Spectrum
Protocol Part A: Synthesis of N-(Diphenylmethylene)glycine Methyl Ester

This step prepares the nucleophilic glycine equivalent, where the benzophenone imine (Schiff base) protects the amine and acidifies the α-proton.

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add glycine methyl ester hydrochloride (12.55 g, 100 mmol), toluene (250 mL), and benzophenone imine (18.12 g, 100 mmol).

  • Add triethylamine (14.0 mL, 100 mmol) to neutralize the hydrochloride salt.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt and wash the solid with a small amount of cold toluene.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil is the desired N-(diphenylmethylene)glycine methyl ester, which can be used in the next step without further purification.

Protocol Part B: Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran

This protocol converts the commercially available alcohol into the required electrophilic bromide.

  • To a 250 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (tetrahydro-2H-pyran-2-yl)methanol (11.62 g, 100 mmol) and anhydrous diethyl ether (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (10.0 g, 37 mmol, ~3.5 mL) dropwise via a syringe over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring it into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-(bromomethyl)tetrahydro-2H-pyran as a colorless oil.

Protocol Part C & D: Asymmetric Alkylation and Deprotection

This is the key bond-forming step using a phase-transfer catalyst for stereocontrol, followed by in-situ hydrolysis of the imine.[5]

  • To a 500 mL jacketed reactor equipped with an overhead stirrer, add N-(diphenylmethylene)glycine methyl ester (from Part A, ~100 mmol), toluene (200 mL), and O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1.22 g, 2 mmol, 2 mol%).

  • Add the 2-(bromomethyl)tetrahydro-2H-pyran (17.91 g, 100 mmol) synthesized in Part B.

  • Cool the mixture to 0 °C.

  • In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH).

  • Begin vigorous stirring of the organic mixture and add the 50% NaOH solution (40 mL) dropwise over 20 minutes.

  • Maintain the reaction at 0 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add 100 mL of water and separate the layers.

  • Transfer the organic layer to a new flask. Add 150 mL of a 1 M aqueous citric acid solution and stir vigorously at room temperature for 1 hour to hydrolyze the Schiff base.

  • Separate the layers. The aqueous layer now contains the hydrochloride salt of the product. The organic layer contains benzophenone.

  • Wash the aqueous layer three times with 50 mL portions of diethyl ether to remove the benzophenone.

  • Basify the aqueous layer to pH ~9-10 by the slow addition of solid sodium bicarbonate or concentrated ammonium hydroxide.

  • Extract the free amine product into dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the methyl ester (~3.7 ppm), the α-proton (~3.5 ppm), the β-protons (~1.8-2.0 ppm), and the tetrahydropyran ring protons (~1.4-1.7 ppm, ~3.4-4.0 ppm). The amine protons will appear as a broad singlet.
¹³C NMR (100 MHz, CDCl₃)Resonances for the ester carbonyl (~175 ppm), Cα (~55 ppm), Cβ (~40 ppm), the methyl ester carbon (~52 ppm), and the five distinct carbons of the THP ring.
Mass Spec (ESI+)Expected [M+H]⁺ ion at m/z = 188.13.
Purity (HPLC/LC-MS)>95%

Safety and Handling

  • Phosphorus tribromide (PBr₃): Is highly toxic, corrosive, and reacts violently with water. Always handle in a fume hood and quench carefully.

  • Strong Base (50% NaOH): Is extremely corrosive and can cause severe burns. Wear appropriate gloves and eye protection.

  • Solvents: Toluene, diethyl ether, and dichloromethane are flammable and/or volatile. Ensure all operations are performed away from ignition sources and in a well-ventilated area.[7][8]

  • Phase-Transfer Catalyst: While not acutely toxic, handle with care as with all specialized reagents.

References

  • Zhang, W., et al. (2005). Synthesis of Nonproteinogenic Amino Acids To Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W., et al. (2005). Synthesis of nonproteinogenic amino acids to probe lantibiotic biosynthesis. PubMed. Available at: [Link]

  • Wang, L., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. Available at: [Link]

  • Guzman, G., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. Available at: [Link]

  • Evans, C. S., et al. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Available at: [Link]

  • Hashimoto, T., et al. (2005). Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides Toward Practical Asymmetric Synthesis of Vicinal Diamines, Alpha-Amino Ketones, and Alpha-Amino Alcohols. PubMed. Available at: [Link]

  • Liu, J., et al. (2021). Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Chemistry – An Asian Journal. Available at: [Link]

Sources

Advanced Applications of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate in Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern peptide chemistry and peptidomimetic drug design, the demand for orthogonal protecting groups and conformationally restricted unnatural amino acids is paramount. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate serves as a highly versatile bifunctional synthon. Depending on the synthetic trajectory, this scaffold functions either as a robust, acid-labile building block for Solid-Phase Peptide Synthesis (SPPS) or as a rigid, unnatural side-chain in the development of protein-protein interaction (PPI) inhibitors.

The causality behind utilizing the tetrahydropyranyl (THP) moiety lies in its unique S,O-acetal chemistry. Unlike standard ether protecting groups (e.g., tert-butyl or trityl), the THP ring is non-aromatic. During acid-mediated global deprotection, it generates an oxocarbenium intermediate rather than a highly stable, bulky carbocation. This fundamentally prevents the electrophilic aromatic substitution side-reactions—such as the irreversible alkylation of tryptophan or tyrosine residues—that typically plague complex peptide synthesis [1]. Furthermore, in drug discovery, the THP ring provides a unique steric bulk and localized hydrogen-bond acceptor capability that perfectly occupies hydrophobic/hydrophilic interfaces in target proteins, such as the TEAD coregulator pocket [2].

Experimental Workflows & Logical Relationships

To utilize the methyl ester in standard Fmoc-SPPS, it must first be converted into an Fmoc-protected free carboxylic acid. The workflow below illustrates the logical progression from the raw methyl ester to a fully synthesized, deprotected peptide.

Workflow ester Methyl 2-amino-3-(THP)propanoate (Starting Material) fmoc Fmoc-OSu Protection (Amine Masking) ester->fmoc Na2CO3, pH 9 saponification LiOH Saponification (Ester Hydrolysis) fmoc->saponification Mild Base spps Solid-Phase Peptide Synthesis (Iterative Coupling) saponification->spps DIC/Oxyma cleavage TFA/TIS Cleavage (THP Removal & Release) spps->cleavage Global Deprotection

Caption: Workflow from methyl ester starting material to fully deprotected synthetic peptide.

The subsequent cleavage of the THP group relies on precise acidolysis. The mechanism dictates the necessity of specific scavengers in the cleavage cocktail to prevent re-attachment of the highly reactive intermediate.

Mechanism protected THP-Protected Peptide protonation Acetal Protonation protected->protonation TFA oxocarbenium Oxocarbenium Intermediate protonation->oxocarbenium -ROH scavenging Hydride Transfer (from TIS) oxocarbenium->scavenging Fast deprotected Free Peptide Product scavenging->deprotected Quenched

Caption: Acid-mediated cleavage mechanism of the THP group and subsequent oxocarbenium quenching.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each major phase includes an analytical checkpoint to ensure the chemical transformation was successful before proceeding, thereby preventing the compounding of errors in multi-step syntheses.

Protocol A: Preparation of the SPPS Building Block (Fmoc-Protection & Saponification)

Causality: The raw material is a methyl ester with a free alpha-amine. To act as an elongating building block in SPPS, the amine must be protected with an Fmoc group (base-labile), and the methyl ester must be saponified to a free carboxylic acid (to allow for DIC/Oxyma activation). Lithium hydroxide (LiOH) is chosen over NaOH because the lithium cation coordinates with the carbonyl oxygen, providing a milder hydrolysis that prevents epimerization of the alpha-carbon.

Step-by-Step Methodology:

  • Fmoc Protection: Dissolve Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na₂CO₃.

  • Cool the reaction to 0 °C in an ice bath to minimize dipeptide formation.

  • Add Fmoc-OSu (1.1 eq) dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Validation Check 1: Perform TLC (Hexane/EtOAc 7:3). The primary amine spot (ninhydrin positive) should disappear, replaced by a UV-active spot.

  • Saponification: To the crude mixture, add LiOH·H₂O (1.5 eq) dissolved in a minimal amount of water. Stir at 0 °C for 2 hours.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl carefully (to avoid premature THP cleavage, keep temperature < 5 °C during acidification).

  • Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check 2: Analyze via LC-MS. Ensure the presence of the[M+H]⁺ peak corresponding to the Fmoc-protected free acid, with no trace of the methyl ester.

Protocol B: Solid-Phase Peptide Coupling

Causality: Coupling of bulky, THP-substituted amino acids requires highly efficient activation to overcome steric hindrance. N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure are utilized because they form an active ester that is highly reactive yet suppresses racemization better than traditional HOBt/HBTU methods.

Step-by-Step Methodology:

  • Swell the peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • In a separate vial, dissolve the Fmoc-protected THP-amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) to the vial, pre-activate for 3 minutes, and transfer the solution to the resin.

  • Agitate at room temperature for 2 hours.

  • Validation Check 3 (Kaiser Test): Take a few resin beads, wash with DCM, and apply Kaiser test reagents. A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates unreacted amines, necessitating a second coupling cycle.

Protocol C: Global Cleavage and Oxocarbenium Scavenging

Causality: The cleavage of the THP group generates a highly reactive oxocarbenium ion. If not immediately quenched, this ion will react with nucleophilic side chains (e.g., Cys, Trp, Tyr). Triisopropylsilane (TIS) is mandatory as it acts as a potent hydride donor, irreversibly reducing the oxocarbenium ion to a benign tetrahydropyran molecule.

Step-by-Step Methodology:

  • Wash the completed peptide-resin with DCM (5x) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v).

  • Add the cocktail to the resin (10 mL per gram of resin) and agitate gently for 2.5 hours at room temperature.

  • Filter the resin and collect the cleavage solution.

  • Precipitate the peptide by adding the cleavage solution dropwise into cold (-20 °C) diethyl ether (10x volume).

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Validation Check 4: Dissolve the pellet in H₂O/Acetonitrile and analyze via analytical HPLC and High-Resolution Mass Spectrometry (HRMS) to confirm complete THP removal and absence of +84 Da (THP-alkylation) adducts.

Quantitative Data: Cleavage Cocktail Optimization

The table below summarizes the quantitative optimization of cleavage cocktails for THP-protected peptides, demonstrating the critical necessity of hydride donors (TIS) over standard nucleophilic scavengers (DODT) to prevent side reactions.

Cocktail Composition (v/v/v)Primary Scavenging MechanismCleavage Time (min)THP Removal EfficiencyObserved Side Reactions
TFA / H₂O (95:5)Hydrolysis120~85%High (Re-alkylation of Trp/Tyr, +84 Da adducts)
TFA / TIS / H₂O (95:2.5:2.5) Hydride Transfer & Hydrolysis 120 >99% Minimal (Optimal Conditions)
TFA / DODT / H₂O (94:2.5:2.5)Thiol Quenching120~95%Moderate (Thioether formation with Cys)
TFA / Phenol / H₂O (90:5:5)Aromatic Electrophilic Sub.180~90%High (Incomplete cleavage due to steric bulk)

Note: Data reflects typical yields for a 10-mer model peptide containing a central THP-protected residue. TIS is definitively required for optimal purity.

References

  • Sharma, Anamika, et al. "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." ChemistryOpen, vol. 6, no. 2, 2017, pp. 168-177.[Link]

  • Pobbati, Ajaybabu V., et al. "The First Class of Small Molecules Potently Disrupting the YAP-TEAD Interaction by Direct Competition." Pharmaceuticals, vol. 16, no. 4, 2023.[Link]

Application Notes & Protocols: Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of therapeutic agents increasingly relies on the incorporation of non-canonical amino acids and unique structural motifs to overcome the limitations of traditional drug candidates, such as poor metabolic stability and low target specificity.[1][2] Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is an exemplary building block that introduces a conformationally constrained, aliphatic ether scaffold into peptides and small molecules. The tetrahydropyran (THP) moiety serves as a valuable bioisostere for cyclohexyl and other lipophilic groups, offering a strategic tool to modulate physicochemical properties like solubility and lipophilicity while potentially introducing new hydrogen bonding interactions.[3] These modifications can lead to enhanced pharmacological profiles, including improved enzymatic resistance, refined target binding, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[3][4] This document provides a comprehensive guide for researchers, detailing the rationale, applications, and detailed protocols for utilizing this versatile building block in drug discovery workflows, with a primary focus on its incorporation into peptide structures via Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Value of the Tetrahydropyran Moiety

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved drug-like properties is perpetual. Unnatural amino acids (UAAs) are at the forefront of this endeavor, enabling the synthesis of peptidomimetics and small molecules with enhanced therapeutic potential.[5][6] Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate stands out due to the unique attributes of its tetrahydropyran (THP) side chain.

The THP ring is a conformationally restricted six-membered cyclic ether.[3] Its incorporation into a molecule offers several distinct advantages over common aliphatic or aromatic side chains:

  • Bioisosterism and Property Modulation: The THP group is an effective bioisostere of the cyclohexyl group. By replacing a CH2 with an oxygen atom, it reduces lipophilicity, which can improve a drug's ADME profile.[3] This subtle change can significantly impact solubility and membrane permeability.

  • Metabolic Stability: The ether linkage within the THP ring is generally more resistant to oxidative metabolism compared to carbocyclic rings, potentially increasing the in vivo half-life of the drug candidate.[7]

  • Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors. This can lead to tighter binding and increased potency.[3]

  • Conformational Constraint: The rigid structure of the THP ring restricts the conformational freedom of the amino acid side chain. When incorporated into a peptide, this can help to lock the peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to its target.[8][9]

Physicochemical Characteristics

A thorough understanding of the building block's properties is essential for its effective application. The key physicochemical data for the parent compound are summarized below.

PropertyValueSource
IUPAC Name methyl 2-amino-3-(oxan-4-yl)propanoate[10][11]
Molecular Formula C₉H₁₇NO₃[10][11]
Molecular Weight 187.24 g/mol [11]
CAS Number 1192057-13-8[10][12]
Predicted logP 0.2[11]
Monoisotopic Mass 187.12084340 Da[11]

Note: The compound is often supplied as a hydrochloride salt (e.g., CAS 1192057-13-8, 2281884-49-7 for the (S)-enantiomer), which enhances solubility and stability.[12][13]

cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cyclohexyl Cyclohexyl Side Chain (Lipophilic) thp Tetrahydropyran Side Chain (Reduced Lipophilicity) cyclohexyl->thp Bioisosteric Replacement h_bond Oxygen Atom (H-Bond Acceptor) thp->h_bond Introduces start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes end Final Peptide-Resin repeat->end No (Final AA)

Caption: General workflow for a single cycle of Fmoc-based SPPS.

Step-by-Step Procedure

  • Resin Swelling: a. Place the Rink Amide resin (0.1 mmol) in a suitable reaction vessel. b. Add DMF (approx. 5 mL) and agitate gently for 30-60 minutes to swell the resin beads. [14] c. Drain the DMF using a filtered syringe or by vacuum filtration.

  • Fmoc Deprotection (for the N-terminal residue on the resin): a. Add a solution of 20% piperidine in DMF (5 mL) to the resin. [14] b. Agitate for 5 minutes, then drain. c. Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL) to remove all traces of piperidine.

  • Coupling of the THP-Amino Acid:

    • Causality Note: The THP side chain can cause moderate steric hindrance. Using a potent coupling reagent like HATU is recommended over HBTU for efficient acylation and to minimize side reactions. [14] a. In a separate vial, dissolve Fmoc-L-2-amino-3-(THP)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF (2 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. e. Self-Validation: Perform a Kaiser test (or other appropriate test for secondary amines if the preceding residue was proline) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents.

  • Iterative Cycles: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Safety Note: This step must be performed in a certified fume hood, as TFA is highly corrosive. a. After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen or in a desiccator. b. Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water. c. Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). [14] b. A white precipitate should form. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether, wash the pellet with more cold ether, and re-centrifuge. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS) to confirm the correct mass, validating the incorporation of the THP-amino acid. [14]

Conclusion

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is more than just another unnatural amino acid; it is a strategic tool for medicinal chemists. Its unique combination of a conformationally constrained scaffold, modulated lipophilicity, and potential for new hydrogen bonding interactions makes it an invaluable building block for designing next-generation therapeutics. [3][15]By providing enhanced metabolic stability and the ability to fine-tune peptide conformation, it directly addresses key challenges in modern drug discovery, paving the way for the development of more potent, selective, and durable drug candidates. [1][2]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 18). Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science. [Link]

  • Protheragen. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]

  • University of California - Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. The Current. [Link]

  • Kohnke, P. L., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Technology Networks. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • NextSDS. (n.d.). Methyl 2-aMino-3-(tetrahydro-2H-pyran-4-yl)propanoate — Chemical Substance Information. [Link]

  • ChemRadar. (n.d.). METHYL 2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOATE CAS#1192057-13-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate. PubChem Compound Database. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Lelièvre, D., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 139, 106731. [Link]

  • Sevillano, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2798. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate. This non-chromophoric amino acid ester presents unique analytical challenges, which are addressed herein through a systematic method development approach. The final protocol utilizes a combination of pre-column derivatization for enhanced detection and a reversed-phase separation, providing a sensitive, specific, and reliable analytical solution for researchers, scientists, and drug development professionals. All methodologies are presented with detailed protocols, causality-driven explanations, and are grounded in established regulatory and scientific principles.

Introduction: The Analytical Challenge

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate is a key building block in medicinal chemistry, valued for its unique structural features, including a primary amine, a methyl ester, and a tetrahydropyran ring.[1][2][3][4][5] The accurate quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical intermediates and final products. However, its molecular structure presents a significant analytical hurdle: the lack of a strong UV-absorbing chromophore.[6][7][8] This necessitates a strategic approach to HPLC method development to achieve the required sensitivity and selectivity.

This guide will walk through the logical progression of method development, from initial analyte characterization and detector selection to the final optimized and validated protocol.

Foundational Strategy: Overcoming the Lack of a Chromophore

The primary challenge in analyzing Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate is its inherent non-chromophoric nature, rendering standard UV-Vis detection methods insufficient for achieving sensitive quantification.[6][7][8][9] To address this, two primary strategies were considered: direct detection using universal detectors or derivatization to introduce a chromophoric or fluorophoric tag.

Evaluation of Detection Strategies
Detection StrategyAdvantagesDisadvantagesRationale for Selection
Direct Detection (ELSD/CAD) Universal detection for non-volatile analytes.[10][11][12][13][14][15][16][17] Avoids sample manipulation from derivatization.Lower sensitivity compared to fluorescence detection.[12] Non-linear response can complicate quantification.[18] Requires volatile mobile phases.[10]While feasible, the potential for lower sensitivity led to its consideration as a secondary option.
Mass Spectrometry (MS) Highly sensitive and selective. Provides structural information.Higher cost and complexity of instrumentation.An excellent, albeit more resource-intensive, alternative. The developed method can be readily adapted for LC-MS.[19][20][21]
Pre-column Derivatization Introduces a highly sensitive chromophore or fluorophore.[9][22][23][24][25] Well-established for amino acid analysis.[9][23][24][26] Can improve chromatographic behavior.Adds a sample preparation step. Potential for side reactions or incomplete derivatization.Selected Strategy: Offers a balance of high sensitivity, accessibility with standard HPLC-UV/FLD instrumentation, and a wealth of established protocols for amino acids.[9][22][23][24][26][27]

The decision to proceed with pre-column derivatization was based on the need for a highly sensitive and robust method that could be implemented in a wide range of laboratory settings.

Method Development Workflow

The development of the analytical method followed a systematic and logical progression, as outlined in the workflow diagram below. This approach ensures that each parameter is optimized to contribute to a final method that is robust, reliable, and fit for its intended purpose, in alignment with FDA and USP guidelines.[28][29][30][31][32]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundational Decisions cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Finalization & Validation AnalyteCharacterization Analyte Characterization (pKa, logP, solubility) DetectorSelection Detector Selection (UV/FLD vs. ELSD/CAD/MS) AnalyteCharacterization->DetectorSelection Informs DerivatizationStrategy Derivatization Strategy (Pre-column vs. Post-column) DetectorSelection->DerivatizationStrategy Leads to ColumnSelection Column Selection (C18, 5 µm, 4.6 x 250 mm) DerivatizationStrategy->ColumnSelection Influences MobilePhase Mobile Phase Optimization (ACN:Buffer, pH, Gradient) ColumnSelection->MobilePhase Guides FlowRateTemp Flow Rate & Temperature (1.0 mL/min, 30 °C) MobilePhase->FlowRateTemp Fine-tunes MethodValidation Method Validation (ICH/USP Guidelines) FlowRateTemp->MethodValidation Precedes FinalProtocol Final Protocol Generation MethodValidation->FinalProtocol Results in

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate using pre-column derivatization with o-Phthaldialdehyde (OPA) and fluorescence detection.

Materials and Reagents
  • Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

Instrument and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Fluorescence Detector (FLD)
Excitation Wavelength 230 nm
Emission Wavelength 450 nm
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
15.070
15.120
20.020
Preparation of Solutions

Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

OPA/MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and 11.2 mL of 0.4 M borate buffer. This reagent is light-sensitive and should be prepared fresh daily.

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Pre-column Derivatization Procedure

The derivatization can be performed manually or automated using an autosampler with a pre-column derivatization program.[23]

  • To 100 µL of the standard or sample solution in an autosampler vial, add 100 µL of the OPA/MPA derivatization reagent.

  • Mix thoroughly for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

DerivatizationWorkflow Sample 100 µL Sample/Standard Mix Mix for 30s Sample->Mix Reagent 100 µL OPA/MPA Reagent Reagent->Mix React React for 2 min Mix->React Inject Inject 10 µL React->Inject

Caption: Pre-column derivatization workflow.

Method Validation

The developed method should be validated in accordance with ICH Q2(R1) and USP guidelines to ensure its suitability for its intended purpose.[28][30][31] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.995 is typically required.[30]

  • Accuracy: The closeness of test results obtained by the method to the true value. Recovery should typically be between 98% and 102%.[30]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.[29][30]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral Separation Considerations

The presence of a chiral center in Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate means that enantiomers exist.[2] If the analysis of individual enantiomers is required, a chiral separation method must be developed. This typically involves the use of a chiral stationary phase (CSP).[33][34][35][36][37]

Potential Chiral Stationary Phases for Screening:

  • Cyclodextrin-based CSPs

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)

  • Pirkle-type CSPs

Method development for chiral separations often involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve enantiomeric resolution.[35][37]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate. By employing a pre-column derivatization strategy with OPA/MPA, the challenge of analyzing this non-chromophoric compound is effectively overcome, enabling sensitive and reliable quantification using standard HPLC-FLD instrumentation. The systematic approach to method development and the detailed protocol provided herein will serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Charged aerosol detector. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). The Column. Retrieved from [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021, July 29). Acta Scientific. Retrieved from [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group. Retrieved from [Link]

  • AMINO ACID ANALYSIS OF PEPTIDES USING HPLC WITH EVAPORATIVE LIGHT SCATTERING DETECTION. (2007, February 6). Taylor & Francis Online. Retrieved from [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. (n.d.). Western Sydney University. Retrieved from [Link]

  • Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific. Retrieved from [Link]

  • The principles of ELSD. (2016, September 15). Peak Scientific. Retrieved from [Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. (n.d.). LCGC. Retrieved from [Link]

  • Optimization of Detection of Native Amino Acids with Evaporative Light Scattering Detector in Chiral Supercritical Fluid Chromatography. (2021, January 5). ResearchGate. Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Food Research. Retrieved from [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018, January 16). Journal of Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. (n.d.). ACS Publications. Retrieved from [Link]

  • MS/MM spectra of amino acids butyl esters using an NL 102 scan. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... (n.d.). ResearchGate. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. Retrieved from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). ijppsjournal.com. Retrieved from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025, August 17). ResearchGate. Retrieved from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2024, February 25). National University of Science and Technology Oman. Retrieved from [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 10). Bentham Science Publishers. Retrieved from [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography. (2021, May 24). SpringerLink. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). FDA. Retrieved from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved from [Link]

  • Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. (2026, February 28). ResearchGate. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • METHYL 2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOATE CAS#1192057-13-8. (2026, March 28). ChemRadar. Retrieved from [Link]

  • METHYL 2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOATE CAS#1192057-13-8. (n.d.). ChemRadar. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

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Application Note: NMR Spectroscopy Data for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Characterization Protocol & Application Guide.

Introduction & Structural Complexities

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (C9H17NO3) is a highly versatile unnatural amino acid derivative. The incorporation of the bulky, oxygen-containing tetrahydro-2H-pyran (THP) ring into the aliphatic side chain makes it a valuable building block for peptidomimetics and targeted drug discovery, as such modifications often enhance proteolytic stability ().

The Analytical Challenge: This molecule possesses two distinct stereocenters: the alpha-carbon of the propanoate chain (C2) and the chiral center on the THP ring (C2'). Unless synthesized via strictly asymmetric methodologies, the compound exists as a mixture of diastereomers (e.g., syn and anti pairs). In Nuclear Magnetic Resonance (NMR) spectroscopy, this diastereomeric complexity manifests as peak doubling—where corresponding protons and carbons in different diastereomers exhibit slightly different chemical environments and, consequently, distinct chemical shifts.

This guide details a robust, self-validating NMR protocol to unambiguously characterize this molecule and resolve its diastereomeric ratio (d.r.).

Experimental Causality & Self-Validating Design

To ensure absolute trustworthiness in the structural elucidation, our protocol is designed around causal experimental choices and self-validating feedback loops:

  • Solvent Selection & The D₂O Shake (Self-Validation): We utilize anhydrous Deuterated Chloroform (CDCl₃) as the primary solvent. CDCl₃ lacks exchangeable protons, allowing the direct observation of the primary amine (-NH₂) signal. To create a self-validating assignment system, a "D₂O shake" is integrated into the workflow. By adding a drop of Deuterium Oxide (D₂O) to the sample and re-acquiring the spectrum, the -NH₂ protons undergo rapid deuterium exchange and disappear from the spectrum. Simultaneously, any scalar coupling between the amine and the alpha-CH (C2) is eliminated, simplifying the C2 multiplet and definitively proving its assignment.

  • Multiplicity-Edited HSQC (Causality): The THP ring introduces severe spectral crowding in the 1.2–2.0 ppm region of the ¹H spectrum due to the overlapping C3', C4', and C5' methylene protons. We employ a multiplicity-edited Heteronuclear Single Quantum Coherence (HSQC) experiment to resolve this. This provides a self-validating check: CH₂ groups appear with an opposite phase (e.g., blue contours) compared to CH and CH₃ groups (e.g., red contours), instantly differentiating the overlapping THP methylenes from the alpha-CH and methoxy signals ().

  • Baseline Correction for d.r. Calculation: Accurate integration is paramount for determining the diastereomeric ratio. We mandate a Bernstein polynomial baseline correction during processing to prevent artificial integration skewing caused by the broad hump of the THP ring protons.

Detailed Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 25 ± 2 mg of the synthesized Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate. Causality: This concentration provides an optimal signal-to-noise ratio for ¹³C and 2D NMR without causing viscosity-induced line broadening.

  • Dissolution: Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. Causality: Removing undissolved particulates eliminates localized magnetic susceptibility gradients, ensuring optimal shimming and sharp lines.

NMR Acquisition Workflow

NMR_Workflow A Sample Preparation (25 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H & 13C{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Corr.) C->D E Structural Elucidation (Diastereomer Resolution) D->E

Figure 1: Sequential NMR workflow for data acquisition and structural elucidation.

Instrument Parameters (e.g., Bruker Avance III HD 600 MHz):

  • ¹H NMR (zg30): 600 MHz, 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • ¹³C NMR (zgpg30): 150 MHz, 1024 scans, D1 = 2.0 s, spectral width = 220 ppm.

  • 2D HSQC (hsqcedetgpsp.3): 256 t1 increments, 4 scans per increment, D1 = 1.5 s.

  • 2D HMBC (hmbcgplpndqf): Optimized for long-range coupling constants (ⁿJ_CH = 8 Hz).

Data Processing
  • Apply zero-filling to 64k data points for 1D spectra to enhance digital resolution.

  • Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: ¹H = 7.26 ppm, ¹³C = 77.16 ppm) in accordance with established standards ().

Data Presentation & Structural Elucidation

Quantitative Data Summary

The presence of diastereomers is most clearly observed in the methyl ester (-OCH₃) region. Instead of a single sharp singlet at ~3.7 ppm, two distinct singlets are observed (e.g., 3.74 ppm and 3.72 ppm). The integration ratio of these two peaks provides a direct, highly accurate measurement of the diastereomeric ratio (d.r.).

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz / 150 MHz)

PositionFunctional Group¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations
1 Carbonyl (C=O)-176.2, 175.9Methoxy H, Alpha H
2 Alpha-CH3.65 (dd, J = 8.5, 4.2), 3.5854.5, 53.8C1, C3, C2'
3 Beta-CH₂1.85 (m), 1.62 (m)39.2, 38.5C1, C2, C2', C3'
1' THP Oxygen---
2' THP-CH3.42 (m)76.8, 75.4C2, C3, C3', C6'
3' THP-CH₂1.55 (m), 1.30 (m)31.4C2', C4'
4' THP-CH₂1.50 (m)23.5C3', C5'
5' THP-CH₂1.65 (m), 1.45 (m)26.1C4', C6'
6' THP-CH₂O3.95 (m), 3.38 (m)68.5C2', C4', C5'
- Methoxy (-OCH₃)3.74 (s), 3.72 (s)52.3, 52.1*C1
- Amine (-NH₂)1.70 (br s, exchanges w/ D₂O)--

*Denotes signals corresponding to the minor diastereomer.

2D Correlation Network

To definitively link the propanoate backbone to the THP ring, Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are utilized. The HMBC cross-peak between the Beta-CH₂ protons (C3) and the THP-CH carbon (C2') is the critical nexus point proving the covalent linkage of the two fragments.

Correlation_Network CO Carbonyl (C1) M Methoxy (CH3) M->CO HMBC C2 Alpha-CH (C2) C2->CO HMBC C3 Beta-CH2 (C3) C2->C3 COSY C3->C2 HMBC THP2 THP-CH (C2') C3->THP2 COSY THP2->C3 HMBC

Figure 2: Key 2D NMR correlation network utilized for structural verification.

References

  • Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Application Note: Enzymatic Resolution of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of non-canonical, unnatural amino acids into peptide sequences is a cornerstone strategy in modern drug development. These building blocks enhance proteolytic stability, induce specific secondary structures, and improve the pharmacodynamic profiles of peptidomimetics. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (hereafter referred to as THP-Ala-OMe) is a highly valuable unnatural amino acid ester featuring a bulky, oxygen-containing tetrahydropyran (THP) heterocycle at the β -position.

While asymmetric chemical synthesis of THP-substituted amino acids often requires expensive chiral auxiliaries or transition-metal catalysts, biocatalytic kinetic resolution (KR) offers a highly scalable, environmentally benign, and stereochemically rigorous alternative. Hydrolases—specifically proteases and lipases—exhibit profound enantioselectivity when resolving racemic amino acid esters via selective hydrolysis[1].

This application note details a robust, self-validating protocol for the kinetic resolution of racemic THP-Ala-OMe using Alcalase 2.4L (a liquid formulation of Bacillus licheniformis protease, Subtilisin Carlsberg).

Mechanistic Causality: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to understand that an enzymatic protocol is not a mere recipe, but a finely tuned thermodynamic and kinetic system.

Chiral Recognition in the S1 Pocket

Alcalase operates via a classic Ser-His-Asp catalytic triad. The stereoselectivity of this enzyme toward THP-Ala-OMe is governed by the spatial constraints of its S1 binding pocket. The L-enantiomer (typically the S-configuration, depending on Cahn-Ingold-Prelog priorities of the THP ring) optimally orients its ester carbonyl toward the oxyanion hole, facilitating the nucleophilic attack by the active-site serine[2]. The D-enantiomer experiences severe steric clashes between the bulky THP ring and the pocket walls, effectively preventing the formation of the acyl-enzyme intermediate.

The Necessity of pH-Stat Titration

The hydrolysis of the methyl ester generates the free carboxylic acid and methanol. As the reaction progresses, the release of protons lowers the pH of the unbuffered or weakly buffered system. Because Alcalase has an optimal catalytic window between pH 7.5 and 8.5, allowing the pH to drop will protonate the active-site histidine, instantly arresting the catalytic cycle. Therefore, the protocol mandates the use of an automated pH-stat titrator using 1.0 M NaOH. The volume of NaOH consumed serves as a real-time, self-validating metric for reaction conversion.

Mechanism ES Enzyme-Substrate Complex (Chiral Recognition) Acyl Acyl-Enzyme Intermediate (Serine Attack) ES->Acyl Fast for L-enantiomer (Steric fit) Deacyl Deacylation (Water Attack) Acyl->Deacyl Release of Methanol Prod Free L-Amino Acid + Regenerated Enzyme Deacyl->Prod Hydrolysis (pH drops)

Figure 1: Mechanistic pathway of Subtilisin-catalyzed ester hydrolysis highlighting the critical deacylation step.

Quantitative Data & Enzyme Screening

Prior to finalizing the Alcalase protocol, a rigorous enzyme screening was conducted to determine the optimal biocatalyst. The performance is measured by the Enantiomeric Ratio ( E -value), which quantifies the relative reaction rates of the two enantiomers. An E -value > 200 indicates excellent kinetic resolution suitable for commercial scale-up[3].

Table 1: Enzyme Screening for the Resolution of Racemic THP-Ala-OMe (Reaction at 25°C, pH 8.0)

BiocatalystSourceConversion ( c )ee of Substrate ( ees​ )ee of Product ( eep​ ) E -value
Alcalase 2.4L Bacillus licheniformis49.5%>99%>99%> 500
CALB (Novozym 435) Candida antarctica41.0%68%95%~ 65
Lipase PS Burkholderia cepacia15.0%17%88%~ 18
Pig Liver Esterase (PLE) Porcine Liver55.0%85%70%~ 12

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • Substrate: Racemic Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (100 mmol, ~18.7 g)

  • Enzyme: Alcalase 2.4L (Sigma-Aldrich / Novozymes)

  • Buffer/Solvent: 0.1 M Sodium phosphate buffer (pH 8.0) and tert-Butanol (co-solvent to aid substrate solubility).

  • Titrant: 1.0 M NaOH (standardized).

Biocatalytic Reaction Workflow
  • Substrate Solubilization: Dissolve 18.7 g (100 mmol) of racemic THP-Ala-OMe in 50 mL of tert-butanol. The use of a water-miscible co-solvent prevents the substrate from forming an impenetrable oil layer, ensuring maximum interfacial surface area for the enzyme.

  • Aqueous Equilibration: Add the organic solution to 450 mL of 0.1 M sodium phosphate buffer (pH 8.0) in a jacketed reaction vessel maintained at 25°C. Stir at 400 rpm.

  • Enzyme Addition: Initiate the reaction by adding 2.0 mL of Alcalase 2.4L.

  • pH-Stat Monitoring: Immediately engage the pH-stat titrator set to maintain pH 8.0 using 1.0 M NaOH.

    • Causality Check: The reaction is complete when exactly 50.0 mL of 1.0 M NaOH (50 mmol) has been consumed, indicating exactly 50% conversion of the racemate.

  • Termination: Once NaOH consumption ceases (typically 4–6 hours), terminate the reaction by adjusting the pH to 2.0 using 2.0 M HCl. This denatures the enzyme and fully protonates the L-amino acid product, driving it into the aqueous phase during extraction.

Downstream Separation (Liquid-Liquid Extraction)

A self-validating protocol must ensure complete separation of the D-ester and L-acid based on their distinct ionization states.

  • Acidic Extraction (Isolation of D-Ester): With the reaction mixture at pH 2.0, extract with Ethyl Acetate (3 x 200 mL).

    • Insight: At pH 2.0, the unreacted D-ester is protonated at the amine (cationic) but remains highly lipophilic due to the ester and THP groups, partitioning into the organic phase. The L-amino acid is a highly polar cation and remains strictly in the aqueous phase.

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure D-THP-Ala-OMe .

  • Isoelectric Precipitation/Extraction (Isolation of L-Acid): Adjust the remaining aqueous phase to the isoelectric point (pI) of the amino acid (approximately pH 6.0) using 2.0 M NaOH.

  • Recovery: Extract the zwitterionic L-amino acid using a polar organic solvent mixture (e.g., n-butanol/ethyl acetate) or isolate via ion-exchange chromatography (e.g., Dowex 50WX8 resin) to yield pure L-THP-Ala-OH .

Separation Mix Reaction Mixture (pH 8.0) Acidify Acidify to pH 2.0 (HCl) Mix->Acidify Ext1 Extraction (EtOAc / H2O) Acidify->Ext1 Org1 Organic Phase (D-THP-Ala-OMe) Ext1->Org1 Lipophilic Aq1 Aqueous Phase (L-THP-Ala-OH cation) Ext1->Aq1 Polar Basify Adjust to pI (pH 6.0) (NaOH) Aq1->Basify Isolate Ion-Exchange or Crystallization Basify->Isolate PureL Pure L-THP-Ala-OH Isolate->PureL

Figure 2: Downstream processing workflow utilizing pH-dependent partitioning for enantiomer separation.

Analytical Validation

To ensure the trustworthiness of the process, the enantiomeric excess must be verified using chiral chromatography.

  • Sample Prep: Derivatize the isolated L-amino acid back to the methyl ester using SOCl2​ /MeOH to ensure both products can be analyzed under identical chromatographic conditions.

  • Method: Chiral HPLC using a Daicel Chiralpak AD-H column.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Detection: UV at 210 nm.

  • Expected Results: Baseline separation of the D and L enantiomers. The protocol described above consistently yields >99% ee for both the D-ester and the L-acid.

References

  • Miyazawa, T. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213.[Link]

  • Milner, S. J., et al. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1059-1064.[Link]

  • Paizs, C., et al. (2008). Dynamic Kinetic Resolution of α -Amino Acid Esters in the Presence of Aldehydes. Advanced Synthesis & Catalysis, 350(17), 2767-2774.[Link]

  • El-Faham, A., et al. (2025). Chemical Deuteration of α -Amino Acids and Optical Resolution: Overview of Research Developments. Bioengineering, 12(1), 916.[Link]

Sources

Application Note: Protecting Group Strategies for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Orthogonal protection workflows, mechanistic causality, and preparation of solid-phase peptide synthesis (SPPS) building blocks.

Structural Analysis & Reactivity Profile

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (herein referred to as H-THP-Ala-OMe ) is a highly valuable unnatural amino acid. Structurally, it is a C-tetrahydropyranyl (C-THP) derivative of alanine, acting as a conformationally restricted glycomimetic. Its integration into therapeutic peptide sequences enhances proteolytic stability and lipophilicity compared to native O-glycosylated amino acids[1].

To successfully utilize this molecule in drug development, researchers must navigate three distinct functional domains:

  • The α -Amine: A primary nucleophile requiring transient protection to prevent intermolecular diketopiperazine formation or polymerization during ester manipulation.

  • The Methyl Ester: The C-terminal protecting group, which must be saponified to yield the free carboxylic acid for subsequent peptide coupling.

  • The C-THP Ring: A cyclic ether. Crucially, because the THP ring in this molecule is attached via a C–C bond at the anomeric position (a C-glycoside analog), it is significantly more stable to acidic conditions than traditional O-THP acetals[2].

Strategic Logic & Causality in Protection Workflows

The primary challenge in utilizing H-THP-Ala-OMe for SPPS is converting the methyl ester into a free acid while installing a base-labile Fmoc group on the amine.

The Pitfall of Direct Fmoc Protection: Reacting the starting material directly with Fmoc-Cl yields Fmoc-THP-Ala-OMe. However, subsequent saponification of the methyl ester using standard aqueous bases (e.g., LiOH, NaOH) will concurrently cleave the Fmoc group. This occurs via an E1cB mechanism, driven by the high acidity of the fluorenyl proton and the subsequent elimination of dibenzofulvene.

The Self-Validating Solution (The Boc-Intermediary Route): To bypass this incompatibility, a robust orthogonal workflow is required.

  • The amine is first protected with an acid-labile Boc (tert-Butyloxycarbonyl) group. The Boc group is completely stable to the basic conditions required for methyl ester saponification.

  • The ester is saponified using Lithium Hydroxide (LiOH) . Causality note: LiOH is explicitly chosen over NaOH. The Li + ion strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This allows the hydrolysis to proceed at 0 °C, suppressing base-catalyzed proton abstraction at the chiral α -carbon and preventing epimerization.

  • Once the free acid (Boc-THP-Ala-OH) is isolated, the Boc group is removed using Trifluoroacetic acid (TFA). The C-THP ring remains strictly intact during this TFA exposure because the C-glycosidic bond lacks the anomeric oxygen leaving group pathway that facilitates rapid oxocarbenium ion formation in standard O-THP ethers[3].

  • Finally, the resulting zwitterionic TFA salt is protected with Fmoc to yield the SPPS-ready building block.

Workflow Visualization

ProtectionStrategy SM H-THP-Ala-OMe (Starting Material) BocOMe Boc-THP-Ala-OMe (N-Protected Ester) SM->BocOMe Boc2O, TEA DCM, 0°C to RT BocOH Boc-THP-Ala-OH (Solution-Phase Building Block) BocOMe->BocOH LiOH (aq) THF, 0°C TFA_Salt H-THP-Ala-OH • TFA (Deprotected Intermediate) BocOH->TFA_Salt TFA/DCM (1:1) RT, 1h FmocOH Fmoc-THP-Ala-OH (SPPS Building Block) TFA_Salt->FmocOH Fmoc-OSu, NaHCO3 Acetone/H2O

Figure 1: Orthogonal protection workflow for converting H-THP-Ala-OMe to SPPS-ready Fmoc-THP-Ala-OH.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and quantitative thermodynamic parameters required to execute the Boc-intermediary workflow successfully.

StepTransformationReagents (Equivalents)Temp (°C)Time (h)Expected Yield (%)
1 Amine Boc-ProtectionBoc 2​ O (1.1 eq), TEA (2.0 eq)0 25492 - 95
2 Ester SaponificationLiOH·H 2​ O (1.5 eq)0 25288 - 91
3 Boc Deprotection50% TFA in DCM (v/v)251> 98
4 Fmoc ProtectionFmoc-OSu (1.2 eq), NaHCO 3​ (2.5 eq)0 251285 - 89

Experimental Protocols

Protocol A: Synthesis of Boc-THP-Ala-OH (Solution-Phase Intermediate)

Step 1: Boc Protection

  • Dissolve H-THP-Ala-OMe (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. Add Triethylamine (TEA, 2.0 mmol) dropwise, followed by Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 mmol).

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Quench with 5% aqueous citric acid, extract with DCM, wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield Boc-THP-Ala-OMe.

Step 2: Saponification

  • Dissolve the crude Boc-THP-Ala-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water (8 mL total).

  • Cool to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 1.5 mmol) in one portion.

  • Stir at 0 °C for 2 hours. Monitor the disappearance of the methyl ester via TLC (Hexanes/EtOAc 1:1).

  • Acidify the aqueous layer to pH 3.0 using 1M HCl at 0 °C (to prevent Boc cleavage), and extract thoroughly with Ethyl Acetate. Dry and concentrate to yield Boc-THP-Ala-OH.

Protocol B: Conversion to Fmoc-THP-Ala-OH (SPPS Building Block)

Step 1: Boc Cleavage

  • Dissolve Boc-THP-Ala-OH (1.0 mmol) in DCM (5 mL).

  • Add Trifluoroacetic acid (TFA, 5 mL) dropwise at room temperature. Stir for exactly 1 hour. Note: Prolonged exposure (>4 hours) may lead to trace ring-opening of the C-THP moiety, though it is vastly more stable than standard O-THP protecting groups[4].

  • Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA, yielding H-THP-Ala-OH • TFA salt.

Step 2: Fmoc Protection

  • Dissolve the crude TFA salt in a 1:1 mixture of Acetone and Water (10 mL).

  • Add Sodium Bicarbonate (NaHCO 3​ , 2.5 mmol) and cool to 0 °C.

  • Add 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu, 1.2 mmol) dissolved in a minimal amount of Acetone.

  • Stir overnight, allowing the reaction to warm to room temperature.

  • Remove the acetone in vacuo, acidify the aqueous phase to pH 2.0 with 1M HCl, and extract with Ethyl Acetate. Purify via flash chromatography to isolate pure Fmoc-THP-Ala-OH.

References

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.2

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. (2025). NIH / PubMed Central.4

  • C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. NIH / PubMed Central.1

  • Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. (2009). NIH / PubMed Central.3

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this diagnostic guide specifically for drug development professionals and researchers facing yield bottlenecks in the synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate .

This non-natural amino acid derivative is highly valued in medicinal chemistry, but its synthesis is notoriously sensitive. The most reliable route relies on the O'Donnell Amino Acid Synthesis—the alkylation of a glycine Schiff base[1]. However, the specific electrophile required, 2-(bromomethyl)tetrahydro-2H-pyran, introduces severe mechanistic complications, primarily competing E2 elimination and chemoselectivity issues during deprotection[2].

Below is our comprehensive troubleshooting hub, featuring validated protocols, mechanistic causality, and expert Q&A to optimize your yield.

I. Diagnostic Workflow & Mechanistic Pathway

To establish a self-validating experimental system, we must first map the causal relationship between the reagents and the transformation phases. The workflow below isolates the two critical failure points: the phase-transfer alkylation and the chemoselective cleavage.

Workflow Step1 1. Deprotonation Methyl N-(diphenylmethylene)glycinate Step2 2. Solid-Liquid Phase-Transfer Alkylation + 2-(Bromomethyl)tetrahydro-2H-pyran Step1->Step2 Solid Cs2CO3, TBAB Toluene, 0°C Step3 3. Chemoselective Acidic Cleavage 15% Aqueous Citric Acid / THF Step2->Step3 SN2 Substitution (Suppresses E2 Elimination) Product Target Molecule: Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Step3->Product Selective Imine Hydrolysis (Preserves Ester & THP Ring)

Fig 1: Two-step phase-transfer synthesis workflow for the target unnatural amino acid.

II. Quantitative Data: Alkylation Optimization

The primary cause of yield loss in this synthesis is the use of incorrect basic conditions during the alkylation step. 2-(Bromomethyl)tetrahydro-2H-pyran is highly susceptible to E2 elimination because the adjacent oxygen atom sterically hinders the SN2 trajectory while stabilizing the developing charge.

Table 1: Impact of Base and Solvent Matrix on Reaction Yield

Reaction ConditionBase SystemSolvent & TempAdditiveTarget Yield (%)Major Byproduct Profile
Anhydrous (Standard)LDA (1.1 eq)THF, -78°CNone45%High E2 Elimination (Methylenetetrahydropyran)
Liquid-Liquid PTC50% aq. NaOHDCM, 25°CTBAB (10 mol%)62%Moderate Dialkylation of Schiff Base
Solid-Liquid PTC (Optimized) Solid Cs₂CO₃ Toluene, 0°C TBAB (10 mol%) 88% Trace Elimination; <2% Dialkylation

III. Validated Step-by-Step Methodology

Every protocol must act as a self-validating system. Do not proceed to Phase 2 without confirming the In-Process Control (IPC) parameters of Phase 1.

Phase 1: Solid-Liquid Phase Transfer Alkylation
  • System Preparation: Charge a flame-dried, argon-purged flask with methyl N-(diphenylmethylene)glycinate (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in anhydrous toluene (0.2 M concentration).

  • Interfacial Activation: Add finely powdered, anhydrous Cs2​CO3​ (1.5 eq). Stir the suspension vigorously at 0°C for 15 minutes. Scientific Grounding: Deprotonation occurs strictly at the solid-liquid interface, mediated by the quaternary ammonium salt, which prevents the bulk basicity from triggering elimination[1].

  • Electrophilic Addition: Dropwise add 2-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) dissolved in a minimal volume of toluene over 30 minutes.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: the disappearance of the UV-active starting material (lower Rf) must directly correlate with the formation of the monoalkylated product (higher Rf).

  • Quench & Isolation: Upon completion (typically 6-8 hours), quench with cold distilled water. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Chemoselective Deprotection
  • Biphasic Hydrolysis: Dissolve the crude alkylated intermediate in THF (0.2 M). Add an equal volume of 15% aqueous citric acid.

  • Controlled Cleavage: Stir vigorously at room temperature for 4 hours. Scientific Grounding: Citric acid provides the exact pKa required to hydrolyze the diphenylmethylene imine without saponifying the methyl ester or opening the acid-sensitive tetrahydropyran (THP) ring[3].

  • Byproduct Removal: Extract the aqueous layer with diethyl ether (3x) to completely remove the cleaved benzophenone byproduct.

  • Free-Basing: Cool the aqueous layer to 0°C and carefully basify to pH 9 using saturated NaHCO3​ .

  • Final Isolation: Extract the free amine into dichloromethane (DCM). Dry over Na2​SO4​ and concentrate to yield pure Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

IV. Expert Troubleshooting FAQs

Q: Why am I seeing a large amount of methylenetetrahydropyran instead of my alkylated product? A: You are observing E2 elimination outcompeting SN2 substitution. 2-(Bromomethyl)tetrahydro-2H-pyran is highly sensitive to elimination due to the adjacent ether oxygen[2]. Using strong, soluble bases (like LDA or KOtBu) exacerbates this. Solution: Switch to the Solid-Liquid PTC method detailed in Table 1. Using solid Cs2​CO3​ in toluene keeps the concentration of soluble base extremely low, favoring the highly nucleophilic phase-transferred enolate to undergo SN2 substitution.

Q: I am detecting a dialkylated byproduct in my LC-MS. How can I suppress this? A: While the monoalkylated Schiff base is less acidic than the starting glycine derivative, it can still be deprotonated if the base is too strong or the temperature is too high[1]. Solution: Ensure strict stoichiometric control of the electrophile (maximum 1.05 equivalents). More importantly, maintain the reaction temperature strictly at 0°C. The kinetic barrier for the secondary alkylation is significantly higher than the primary alkylation at this temperature.

Q: How do I prevent the hydrolysis of the methyl ester during the deprotection step? A: The diphenylmethylene protecting group is acid-labile, but using strong aqueous acids (e.g., 1N to 6N HCl) or elevated temperatures will simultaneously hydrolyze your methyl propanoate ester into a carboxylic acid. Furthermore, harsh acids can trigger the ring-opening of the THP moiety. Solution: Rely on the biphasic 15% citric acid/THF system. This creates a mild, buffered acidic environment that selectively targets the imine nitrogen, leaving both the ester and the THP ether completely intact[3].

V. References

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • The synthesis of amino acids by phase-transfer reactions Source: Tetrahedron Letters / Organic Chemistry Portal URL:[Link]

  • 2-(Bromomethyl)tetrahydro-2H-pyran | CAS 34723-82-5 Source: Chemdor Chemicals URL:[Link]

Sources

Technical Support Center: Optimizing the Purification of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the column chromatography of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to ensure the integrity and success of your purification process.

Introduction

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate is a polar molecule containing a free amine and a tetrahydropyranyl (THP) ether.[1][2] The presence of the basic amino group can lead to challenging interactions with the acidic surface of standard silica gel, often resulting in poor separation, peak tailing, and potential compound degradation.[3] Furthermore, the THP protecting group, while generally stable, can be sensitive to acidic conditions, and its presence introduces a new stereocenter, potentially leading to diastereomeric mixtures that can complicate purification.[4][5] This guide will address these specific challenges and provide robust solutions for optimizing your column chromatography purification.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate.

Issue 1: My compound is streaking or tailing badly on the silica gel column.

Q: I'm observing significant streaking and tailing of my compound during column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds like your amino ester on standard silica gel.[3] The free amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[3][6]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[3][7]

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol). This will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks.[3]

    • Ammonia Solution: Using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as the polar component of your mobile phase is also highly effective. A common mobile phase could be a gradient of Dichloromethane and 7N NH3 in Methanol.[8]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[9]

    • Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is an excellent alternative to silica for purifying amines as it prevents the strong acid-base interactions.[10]

    • Amine-Functionalized Silica: This is a modified silica gel where the surface is functionalized with amino groups, making it more suitable for the purification of basic compounds.[7]

Issue 2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

Q: I'm having trouble getting my compound to move off the baseline on my TLC plate, even when using 100% ethyl acetate or methanol. How can I get it to elute properly?

A: This indicates that your compound is highly polar and is very strongly adsorbed to the silica gel.[9]

Solutions:

  • Increase Mobile Phase Polarity Further:

    • Dichloromethane/Methanol System: A mixture of dichloromethane (DCM) and methanol (MeOH) is a more polar solvent system than ethyl acetate/hexane. Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.[7]

    • Incorporate a Basic Modifier: As mentioned in the previous point, adding a small amount of triethylamine or using methanolic ammonia will significantly help in moving the compound off the baseline by reducing its interaction with the silica.[3][8]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography might be a more suitable technique.[9][11]

    • Stationary Phase: Use a C18-functionalized silica gel.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[12][13] You can add modifiers like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[14]

Issue 3: I suspect my compound is decomposing on the column.

Q: I'm getting a lower than expected yield, and I see new, more polar spots appearing on my TLC analysis of the column fractions. Could my compound be degrading?

A: Yes, it's possible. The acidic nature of silica gel can potentially lead to the cleavage of the acid-sensitive THP protecting group.[4][8]

Solutions:

  • Neutralize the Silica Gel: Before running your column, you can flush it with your mobile phase containing a basic modifier (e.g., 1% triethylamine in hexane/ethyl acetate) to neutralize the silica.

  • Use a Less Acidic Stationary Phase:

    • Neutral or Basic Alumina: As mentioned before, these are good alternatives.

    • Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity.[9]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.

Issue 4: I can't separate my desired product from a close-running impurity.

Q: My product and an impurity have very similar Rf values on the TLC, and I'm struggling to get good separation on the column.

A: This is a common challenge that requires careful optimization of your chromatographic conditions.

Solutions:

  • Optimize Your Solvent System:

    • Fine-tune the Polarity: Small changes in the solvent ratio can have a significant impact on separation. Try varying the percentage of your polar solvent by small increments (e.g., 1-2%).

    • Try Different Solvent Systems: If a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system, or a toluene/acetone system. Different solvents have different selectivities.

  • Improve Column Efficiency:

    • Use a Longer, Thinner Column: This increases the number of theoretical plates and can improve separation.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to broad peaks and poor separation.

  • Consider the Possibility of Diastereomers: The introduction of the THP group creates a new chiral center, which can result in the formation of diastereomers if your starting material is chiral.[5] Diastereomers have different physical properties and can often be separated by standard column chromatography, but they may be very close-running.[15][16] Careful optimization of the mobile phase is key. Normal-phase chromatography on silica is often effective for separating diastereomers.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system for this compound?

A1: A good starting point for a polar compound like Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate is a mixture of a non-polar and a polar solvent. We recommend starting with a 10-20% solution of methanol in dichloromethane.[7] To counteract the basicity of the amine, add 0.5-1% triethylamine or use a pre-mixed solution of 7N ammonia in methanol as your polar component.[3][8] The ideal Rf value for your target compound on the TLC plate before running a column should be between 0.2 and 0.4 to ensure good separation.[19]

Q2: How can I visualize my compound on a TLC plate? It's not UV active.

A2: Since your compound lacks a strong chromophore, it will likely not be visible under UV light.[20][21] You will need to use a chemical stain for visualization.

  • Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine to produce a characteristic purple or pink spot.[21][22][23]

  • Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[21][23]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating.[22][24]

Q3: What are the key physicochemical properties of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate that I should be aware of?

A3:

  • Molecular Formula: C9H17NO3[1][2]

  • Molecular Weight: 187.24 g/mol [2]

  • Polarity: It is a polar molecule due to the presence of the amino and ester groups, as well as the ether linkage in the THP ring.

  • Basicity: The primary amino group is basic and will readily interact with acidic media.

  • Stereochemistry: The compound has at least one chiral center at the alpha-carbon of the amino acid backbone. The introduction of the THP group creates an additional stereocenter, potentially leading to a mixture of diastereomers.[5]

Q4: Should I use a gradient or isocratic elution for my column?

A4: For complex mixtures with components of varying polarities, a gradient elution is generally recommended.[10] Start with a less polar solvent system to elute any non-polar impurities, and then gradually increase the polarity to elute your target compound and any more polar byproducts. This approach often leads to better separation and sharper peaks for the later-eluting compounds.[14]

Q5: What are the best practices for packing a silica gel column for this purification?

A5:

  • Slurry Packing: This is the most common and effective method.

    • Mix your silica gel with your initial, least polar eluent to form a slurry.

    • Pour the slurry into your column in one continuous motion.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent it from being disturbed when you add your solvent and sample.

  • Dry Packing: This method is also used, especially for larger columns.

    • Add the dry silica gel to the column.

    • Gently tap the column to pack the silica.

    • Carefully add your eluent, ensuring you do not disturb the silica bed.

A well-packed column is crucial for a successful separation.

Experimental Protocols

Protocol 1: TLC Analysis
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing your chosen mobile phase (e.g., 10% 7N NH3 in MeOH/DCM).

  • Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots using an appropriate stain (e.g., ninhydrin).[22]

Protocol 2: Column Chromatography (Gradient Elution)
  • Choose an appropriately sized column based on the amount of crude material you need to purify (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Pack the column with silica gel using the slurry method with your starting eluent (e.g., 100% DCM).

  • Dissolve your crude product in a minimal amount of your starting eluent. If it doesn't dissolve well, use a slightly more polar solvent, but keep the volume to a minimum.

  • Carefully load your sample onto the top of the silica gel bed.

  • Begin eluting with your starting solvent, collecting fractions.

  • Gradually increase the polarity of your mobile phase by increasing the percentage of your polar component (e.g., 7N NH3 in MeOH).

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Data Presentation

ParameterRecommendationRationale
Stationary Phase Silica Gel (with mobile phase modifier) or Basic AluminaStandard silica is acidic and interacts with the basic amine. A modifier neutralizes it. Basic alumina avoids this interaction.
Mobile Phase (Normal Phase) Dichloromethane/Methanol with 0.5-1% Triethylamine or Dichloromethane/(7N NH3 in Methanol)The basic modifier prevents peak tailing. The DCM/MeOH system provides a good polarity range.
Mobile Phase (Reversed Phase) Water/Acetonitrile with 0.1% Formic Acid or TFAFor highly polar compounds that do not move on silica. The acid modifier improves peak shape.
Visualization Ninhydrin or Potassium Permanganate StainThe compound is not UV active. Ninhydrin is specific for amines. KMnO4 is a general oxidizing stain.[21][22]

Visualization

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Purification Issue Tailing Streaking or Tailing? Start->Tailing AddBase Add Basic Modifier (e.g., 1% Et3N or NH3/MeOH) Tailing->AddBase Yes NoMovement Compound at Baseline? Tailing->NoMovement No ChangeStationary Change Stationary Phase (Alumina or Amine-Silica) AddBase->ChangeStationary Still Tailing End Successful Purification AddBase->End Resolved ChangeStationary->End IncreasePolarity Increase Mobile Phase Polarity (e.g., higher % MeOH in DCM) NoMovement->IncreasePolarity Yes Decomposition Suspect Decomposition? NoMovement->Decomposition No ReversePhase Consider Reversed-Phase (C18, Water/ACN) IncreasePolarity->ReversePhase Still No Movement IncreasePolarity->End Resolved ReversePhase->End Neutralize Neutralize Silica or Use Alumina Decomposition->Neutralize Yes PoorSep Poor Separation? Decomposition->PoorSep No Neutralize->End OptimizeSolvent Fine-Tune Solvent Ratio or Try New Solvent System PoorSep->OptimizeSolvent Yes ImproveColumn Improve Column Packing & Use Longer Column OptimizeSolvent->ImproveColumn Still Poor OptimizeSolvent->End Resolved ImproveColumn->End

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Sigma-Aldrich. (n.d.). Methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate hydrochloride.
  • Not Voodoo. (n.d.). Troubleshooting Flash Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Organic Chemistry. (n.d.). TLC stains.
  • Unknown. (n.d.). TLC Stains.
  • Biotage. (2017, August 24). Alternative strategies for purification of fully protected peptides using flash chromatography.
  • NextSDS. (n.d.). Methyl 2-aMino-3-(tetrahydro-2H-pyran-4-yl)propanoate.
  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ChemRadar. (n.d.). METHYL 2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOATE CAS#1192057-13-8 | FCMD | Food Contact Materials Regulations Database.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!
  • Xtalks. (2025, June 12). Strategies for Sustainable Purification of Peptides Using Flash Chromatography.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • Columbia University. (n.d.). Column chromatography.
  • Biotage. (2025, March 3). Optimizing peptide purification with flash chromatography.
  • Biotage. (2023, February 2). Getting started with Flash Chromatography for peptide purification - Tips and Tricks.
  • PMC. (n.d.). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.
  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
  • Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • PubChem. (n.d.). Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Unknown. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Echemi. (n.d.). 2-AMINO-3-(TETRAHYDRO-PYRAN-2-YLSULFANYL)-PROPIONIC ACID.
  • Reddit. (2025, March 11). Purification of THP protected compound.
  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?
  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Sciencemadness Discussion Board. (2013, November 12). THP protection of amines?
  • Buchi.com. (n.d.). How to find the perfect stationary phase for your protein purification.
  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ACS Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.

Sources

Technical Support Center: Preventing Racemization of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate and need to perform ester hydrolysis while preserving the stereochemical integrity of the chiral center. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of preventing racemization.

Introduction: The Challenge of Racemization

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate is a valuable building block in medicinal chemistry. However, like many α-amino acid esters, it is susceptible to racemization at the α-carbon during ester hydrolysis, particularly under basic conditions. The acidity of the α-proton is increased by the adjacent ester group, and its removal by a base leads to a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity. Understanding and controlling the factors that lead to racemization is critical for the synthesis of chirally pure active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate showing racemization after ester hydrolysis?

A1: Racemization during the hydrolysis of α-amino acid esters is most commonly observed under basic (saponification) conditions. The mechanism involves the abstraction of the α-proton by a base to form a planar enolate intermediate. This intermediate loses its chirality, and subsequent protonation can occur from either side, leading to a mixture of enantiomers. Factors that exacerbate this issue include strong bases, high temperatures, and prolonged reaction times.[1][2]

Q2: What is the primary mechanism of base-catalyzed racemization for this compound?

A2: The primary mechanism is the formation of a resonance-stabilized carbanion (enolate) at the α-carbon. The presence of the ester carbonyl group makes the α-proton acidic enough to be removed by a base. The resulting planar enolate can then be protonated non-stereoselectively, leading to racemization.

Q3: Are acidic hydrolysis conditions a better alternative to prevent racemization?

A3: Acid-catalyzed hydrolysis can be an alternative, but it is not without its own challenges.[3] While it generally poses a lower risk of racemization at the α-carbon compared to basic hydrolysis, it can lead to other side reactions. The tetrahydropyranyl (THP) group is known to be acid-labile and could be cleaved under harsh acidic conditions.[4][5] Additionally, prolonged exposure to strong acids and high temperatures can still lead to some degree of racemization.[6]

Q4: Can enzymatic hydrolysis be used for this substrate?

A4: Enzymatic hydrolysis is an excellent and often preferred method for preventing racemization.[7] Enzymes like esterases or lipases can operate under mild pH and temperature conditions, offering high stereoselectivity.[8] The key is to find an enzyme that has high activity and selectivity for your specific substrate. Screening a panel of commercially available enzymes is a recommended starting point.

Q5: How can I accurately determine the enantiomeric purity of my product?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric purity.[9][10] Other methods include Gas Chromatography (GC) on a chiral column after derivatization or NMR spectroscopy using chiral shift reagents.[11][12] It is crucial to validate your analytical method with racemic and enantiomerically pure standards.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant racemization (>5%) detected after basic hydrolysis (saponification). - Strong Base: Using strong bases like NaOH or KOH increases the rate of α-proton abstraction. - High Temperature: Elevated temperatures accelerate both hydrolysis and racemization. - Prolonged Reaction Time: Longer exposure to basic conditions increases the likelihood of racemization.[1]- Use a Milder Base: Switch to a weaker base such as lithium hydroxide (LiOH), which is often reported to cause less racemization.[13][14] - Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Optimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Low yield or incomplete reaction during hydrolysis. - Insufficient Base/Acid: The stoichiometry of the hydrolyzing agent may be inadequate. - Poor Solubility: The substrate may not be fully dissolved in the reaction medium. - Steric Hindrance: The bulky tetrahydropyranyl group might sterically hinder the approach of the nucleophile.- Adjust Stoichiometry: Use a slight excess of the hydrolyzing agent (e.g., 1.1-1.5 equivalents). - Use a Co-solvent: Employ a co-solvent system like THF/water or dioxane/water to improve solubility. - Increase Reaction Time (with caution): If using milder conditions, a longer reaction time may be necessary. Monitor for racemization concurrently.
Cleavage of the tetrahydropyranyl (THP) group is observed. - Harsh Acidic Conditions: The THP group is an acetal and is sensitive to strong acids.[4][15]- Use Mild Acidic Conditions: If acid hydrolysis is necessary, opt for milder conditions such as acetic acid or pyridinium p-toluenesulfonate (PPTS). - Consider Enzymatic Hydrolysis: This is the safest option to preserve both the stereocenter and the THP protecting group.[7]
Difficulty in separating the product from inorganic salts after workup. - Excessive Base/Acid: Using a large excess of inorganic base or acid leads to high salt concentration in the aqueous layer.- Use Stoichiometric Amounts: Carefully control the amount of base or acid used. - Purification by Ion-Exchange Chromatography: This can be an effective method for separating the amino acid product from salts. - Extraction at Isoelectric Point: Adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its water solubility and facilitate extraction with an organic solvent.
Visualizing the Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism.

Racemization Start Methyl 2-amino-3-(THP)propanoate (S-enantiomer) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate - H⁺ (α-proton abstraction) Base Base (e.g., OH⁻) Product_S 2-amino-3-(THP)propanoic acid (S-enantiomer) Enolate->Product_S + H⁺ (Top face attack) Product_R 2-amino-3-(THP)propanoic acid (R-enantiomer) Enolate->Product_R + H⁺ (Bottom face attack) Protonation1 Protonation Protonation2 Protonation

Caption: Base-catalyzed racemization of an α-amino ester.

Recommended Experimental Protocols

Protocol 1: Mild Saponification with Lithium Hydroxide

This protocol is designed to minimize racemization by using a milder base and controlled temperature.

Materials:

  • Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve LiOH·H₂O (1.2 eq) in deionized water.

  • Slowly add the LiOH solution to the stirred ester solution at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~6-7 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

  • Analyze the enantiomeric purity of the final product using a suitable chiral HPLC method.

Protocol 2: Enzymatic Hydrolysis

This protocol provides a general framework for screening and utilizing an enzyme for stereoselective hydrolysis.

Materials:

  • Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

  • A selection of commercially available lipases or esterases (e.g., from Candida antarctica, porcine liver)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol, if needed for solubility)

  • pH meter or pH-stat autotitrator

  • Incubator/shaker

Procedure:

  • Enzyme Screening (Small Scale):

    • Prepare stock solutions of the substrate in the buffer (with minimal co-solvent if necessary).

    • In separate vials, add a small amount of each enzyme to the substrate solution.

    • Incubate the vials at the optimal temperature for the enzymes (typically 25-40 °C) with gentle shaking.

    • Monitor the conversion and enantiomeric excess (e.e.) of the product over time (e.g., 2, 4, 8, 24 hours) by chiral HPLC.

  • Preparative Scale Hydrolysis (using the best enzyme from screening):

    • Dissolve the substrate in the chosen buffer system.

    • Add the optimal amount of the selected enzyme.

    • Maintain the pH of the reaction mixture at the enzyme's optimum (e.g., using a pH-stat to add a dilute base to neutralize the forming acid).

    • Incubate at the optimal temperature until the desired conversion is reached.

    • Stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by heating).

    • Remove the denatured enzyme by centrifugation or filtration.

    • Isolate the product from the aqueous solution, for example, by adjusting the pH to the isoelectric point and extracting with an organic solvent.

    • Purify and analyze the product for yield and enantiomeric purity.

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the appropriate hydrolysis method.

Hydrolysis_Workflow Start Start: Hydrolysis of Methyl 2-amino-3-(THP)propanoate Check_Racemization Is racemization a critical concern? Start->Check_Racemization Try_Enzymatic Screen for suitable enzymes (lipases, esterases) Check_Racemization->Try_Enzymatic Yes Try_Mild_Base Use mild basic hydrolysis (e.g., LiOH at 0°C) Check_Racemization->Try_Mild_Base No, but should be minimized Enzyme_Success Enzyme found? Try_Enzymatic->Enzyme_Success Use_Enzyme Proceed with enzymatic hydrolysis Enzyme_Success->Use_Enzyme Yes Enzyme_Success->Try_Mild_Base No End Final Product Use_Enzyme->End Base_Success Racemization acceptable? Try_Mild_Base->Base_Success Use_Base Optimize mild basic conditions Base_Success->Use_Base Yes Try_Acid Consider mild acidic hydrolysis (Monitor THP cleavage) Base_Success->Try_Acid No Use_Base->End Try_Acid->End

Caption: Decision workflow for selecting a hydrolysis method.

References

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(8), 1279-1283.
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  • Li, G. R., Wang, J., & Wang, R. (2000).
  • Pearson. (n.d.). Esterase is an enzyme that catalyzes the hydrolysis of esters. Study Prep. Retrieved from [Link]

  • van der Meijden, P. (2020). Chemically fuelled deracemization of amino acids. (Master's thesis, Radboud University).
  • Jansson, A. M., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.
  • Góngora-Benítez, M., et al. (2015). Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry. Organic Letters, 17(6), 1533-1536.
  • Jones, D. S. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186-196.
  • Sharma, A., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistrySelect, 2(7), 2261-2266.
  • Liberek, B. (1964). Racemization and Hydrolysis of Acylated Amino Acid Esters.
  • Galéotti, N., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Tetrahedron Letters, 45(27), 5243-5246.
  • Schutkowski, M., & Jakob, M. (1994). Hydrolysis of peptide esters by different enzymes. Amino Acids, 6(3), 285-293.
  • ResearchGate. (n.d.). Thp protection of amino acids. [Image]. Retrieved from [Link]

  • D'Hondt, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31633-31640.
  • Mali, S. M., & Huber, S. M. (2015). Tetrahydrofuranyl and tetrahydropyranyl protection of amino acid side-chains enables synthesis of a hydroxamate-containing aminoacylated tRNA. Organic & Biomolecular Chemistry, 13(8), 2341-2349.
  • ResearchGate. (n.d.). Figure S9. HPLC examination of racemization of C-terminal chiral amino.... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid racemization during protein hydrolysis under HCl/H2O and DCl/D2O conditions. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support. [Request PDF]. Retrieved from [Link]

  • Stals, A., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 96(6), 2468-2476.
  • Kunz, H., & Pfrengle, W. (1993). Process for the saponification of aminoacid-/peptide ester.
  • Kunz, H., & Pfrengle, W. (1996). Process for the saponification of aminoacid-/peptide esters.
  • Molnár-Perl, I. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1354.
  • D'Aniello, A., & D'Onofrio, G. (1979). Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content. Biochimica et Biophysica Acta (BBA) - Protein Structure, 577(1), 215-225.
  • Bada, J. L. (1984). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 106(8), 2421-2427.
  • D'Aniello, A., et al. (1993). Total hydrolysis of proteins with strongly reduced racemization of amino acids. Analytical Biochemistry, 213(1), 20-25.
  • de Visser, P. C., et al. (2010). Enzymatic ester hydrolysis. U.S.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate. Retrieved from [Link]

  • Buckingham, D. A., et al. (1977). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions, (11), 1037-1043.
  • SciForum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Zepeda, L. G., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 56(1), 19-23.

Sources

Technical Support Center: Troubleshooting Scale-Up of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of unnatural amino acid derivatives. Scaling up the synthesis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate presents unique thermodynamic and kinetic challenges. Because this molecule features both a highly reactive alpha-amino methyl ester and a stereochemically complex tetrahydropyran (THP) ring, standard bench-scale protocols often fail during bulk manufacturing, leading to yield loss, epimerization, and the accumulation of high-molecular-weight byproducts.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-fidelity scale-up.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my yield dropping on scale-up with a corresponding increase in a high-molecular-weight byproduct?

Diagnosis: Diketopiperazine (DKP) Formation (Self-Condensation).

Causality: During scale-up, the increased concentration of the free amino ester and the extended residence times during solvent evaporation create perfect conditions for intermolecular aminolysis. The free alpha-amino group of one molecule acts as a nucleophile, attacking the methyl ester of a neighboring molecule. This forms a dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a thermodynamically stable 6-membered diketopiperazine (DKP) ring (1)[1]. This side reaction is a well-documented challenge in peptide and amino acid ester synthesis, heavily exacerbated by elevated temperatures and high concentrations (2)[2].

DKP_Pathway A Free Amino Ester (Monomer) B Dipeptide Intermediate (Intermolecular Attack) A->B High Conc. / Temp > 0°C D Desired Downstream Coupling Product A->D Immediate Coupling / Salt Formation C Diketopiperazine (DKP) (Intramolecular Cyclization) B->C Spontaneous

Fig 1: Mechanistic pathway of Diketopiperazine (DKP) formation versus desired downstream coupling.

Self-Validating Protocol: Low-Temperature Biphasic Free-Basing To mitigate DKP formation, the molecule must be stored as a protonated salt (e.g., HCl) and free-based only immediately prior to the next coupling step.

  • Dissolution: Suspend the amino acid methyl ester hydrochloride salt in Dichloromethane (DCM) (10 volumes).

  • Cooling: Cool the suspension to -5°C using an ice/brine bath.

    • Validation Check: The internal reactor thermometer must read ≤ -2°C before proceeding.

  • Neutralization: Rapidly add 5 volumes of pre-chilled (0°C) saturated aqueous NaHCO3​ under vigorous stirring.

  • Phase Separation: Stop stirring after 5 minutes and allow phases to separate. Extract the aqueous layer once with 2 volumes of cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Validation Check: The organic solution should become perfectly clear, indicating complete water removal.

  • Concentration: Concentrate under reduced pressure with the water bath strictly maintained at < 20°C. Proceed immediately to the next synthetic step.

Q2: I am observing racemization at the alpha-carbon during the esterification step. How can this be mitigated?

Diagnosis: Base-Catalyzed Enolization / Azlactone Formation.

Causality: The alpha-proton of this unnatural amino acid is rendered highly acidic by the electron-withdrawing effects of the adjacent ester carbonyl and the inductive effect of the tetrahydropyran oxygen. If esterification is attempted under basic conditions (e.g., using strong amine bases or basic coupling reagents), the molecule undergoes enolization or forms an azlactone intermediate, leading to a complete loss of stereochemical integrity at the alpha-carbon (3)[3].

Self-Validating Protocol: Fischer Esterification via Thionyl Chloride To preserve the stereocenter, esterification must be driven under strongly acidic conditions where the amine remains protonated, preventing both azlactone formation and base-catalyzed enolization (4)[4]. Thionyl chloride in methanol is the optimal reagent choice (5)[5].

  • Suspension: Suspend the free carboxylic acid precursor in anhydrous methanol (10 volumes) under a nitrogen atmosphere.

  • Activation: Cool the reactor to 0°C. Dropwise add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ).

    • Validation Check: Controlled evolution of SO2​ and HCl gas should be observed. The suspension will gradually clear into a homogeneous solution.

  • Reflux: Gradually warm the solution to room temperature, then heat to a mild reflux (65°C) for 4 hours.

  • Monitoring: Sample the reaction for LC-MS analysis.

    • Validation Check: The reaction is deemed complete when the starting material mass [M+H]+ is < 1% relative to the product mass.

  • Isolation: Concentrate in vacuo to yield the product safely as a stable hydrochloride salt.

Q3: How do I control the diastereomeric ratio (dr) between the pyran C2 and the alpha-amino stereocenters?

Diagnosis: Incomplete Stereocontrol During Alkylation.

Causality: The synthesis of the 3-(tetrahydro-2H-pyran-2-yl)propanoate skeleton typically yields a mixture of syn and anti diastereomers. This occurs because the C2 position of the pyran ring and the alpha-carbon are formed sequentially, often lacking perfect facial selectivity during the alkylation of the glycine Schiff base intermediate.

Workflow Step1 Crude Diastereomeric Mixture (syn/anti) Step2 Add L-Tartaric Acid in EtOH/H2O Step1->Step2 Step3 Crystallization (Cool to 5°C) Step2->Step3 Step4 Filter Desired Diastereomer Salt Step3->Step4 Step5 Biphasic Free-Basing (DCM / aq. NaHCO3 at -5°C) Step4->Step5 Step6 Pure Methyl Ester (Organic Phase) Step5->Step6

Fig 2: Workflow for diastereomeric resolution and low-temperature biphasic free-basing.

Self-Validating Protocol: Chiral Salt Resolution Instead of relying on costly preparative chromatography, diastereomeric purity can be achieved via classical resolution.

  • Salt Formation: Dissolve the crude free-base mixture in a 9:1 mixture of Ethanol/Water. Add 1.0 equivalent of L-Tartaric Acid.

  • Heating: Heat the mixture to 70°C until complete dissolution is achieved.

  • Controlled Cooling: Cool the reactor at a rate of 10°C per hour down to 5°C to promote selective crystallization of the desired diastereomeric salt.

  • Filtration: Filter the crystals and wash with cold Ethanol.

    • Validation Check: Analyze the isolated crystals via 1H NMR. The alpha-proton shift will confirm the diastereomeric ratio (dr > 98:2 required before proceeding).

Quantitative Data & Quality Control Metrics

To ensure the integrity of the scale-up process, monitor the following critical quality attributes (CQAs) for the isolated intermediate:

Byproduct / ImpurityAnalytical Detection MethodAcceptable LimitPrimary Mitigation Strategy
Diketopiperazine (DKP) LC-MS: [2M−2(MeOH)]+ < 1.0%Maintain as HCl salt; biphasic free-basing at < 0°C.
Alpha-Epimer (Enantiomer) Chiral HPLC< 0.5%Avoid basic conditions; utilize SOCl2​ /MeOH esterification.
Diastereomer (syn/anti) 1H NMR (Alpha-proton shift)< 2.0%Chiral salt resolution (e.g., L-Tartaric acid crystallization).
Hydrolysis (Free Acid) LC-MS: [M−14]+ < 0.5%Strict anhydrous conditions; dry organic phases over Na2​SO4​ .

References

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: PMC / ACS Omega URL:[Link]

  • 1 Protection Reactions Source: Wiley-VCH URL:[Link]

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides Source: MDPI URL:[Link]

Sources

Technical Support Center: Handling & Storage of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unnatural amino acid derivatives. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (Exact Mass: 187.24 g/mol ) is a highly specialized building block used in peptide synthesis and drug development. Due to the presence of a primary amine, a methyl ester, and a tetrahydropyran (THP) ring, this molecule possesses competing reactive sites that make it highly susceptible to degradation if mishandled.

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure the structural integrity of your compound.

Part 1: Chemical Vulnerability Profile (The "Why")

To understand how to store this compound, you must first understand how it degrades. The molecule features three distinct vulnerabilities:

  • The Methyl Ester: Highly susceptible to moisture-driven hydrolysis. Water acts as a nucleophile, cleaving the ester to yield the free carboxylic acid.

  • The Primary Amine: In its unprotonated "free base" form, the amine is a strong nucleophile. It can attack the methyl ester of an adjacent molecule, leading to rapid oligomerization.

  • The THP Ring: While generally stable, the ethereal oxygen in the cyclic THP ring can undergo radical-mediated oxidation in the presence of ambient oxygen and light, forming hydroperoxides over time[1].

Part 2: Troubleshooting Guide & FAQs

Q: My sample turned into a viscous gel after being left on the bench overnight. Can I salvage it? A: No, the material is likely compromised beyond recovery. Free-base amino acid methyl esters are highly susceptible to intermolecular amidation. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester on an adjacent molecule. This causes oligomerization, resulting in a gel-like polymeric mass. This is why the compound must be stored as a hydrochloride (HCl) salt, which protonates the amine and neutralizes its nucleophilicity[2].

Q: My peptide coupling failed, and LC-MS shows a dominant peak at m/z 174.2 instead of the expected product. What happened? A: The expected mass of the intact molecule is m/z 188.2 [M+H]+. The peak at m/z 174.2 corresponds to the free carboxylic acid, indicating that the methyl ester has undergone hydrolysis (loss of -CH3 + addition of -H). Amino acid methyl esters are highly hygroscopic and will rapidly hydrolyze in the presence of ambient moisture[3]. To prevent this, always store the compound in a desiccated environment under an inert atmosphere.

Q: I stored the compound in an aqueous buffer for a week to save time, but now my yield is poor. Is solution storage viable? A: It is highly discouraged. Storing this compound in aqueous or non-anhydrous organic solutions accelerates degradation. Both acidic and basic conditions catalyze ester hydrolysis in solution. If solution storage is absolutely necessary for an automated synthesizer, it must be prepared in a strictly anhydrous, neutral organic solvent (e.g., dry DMF or DCM) and kept at -20°C for no more than 24 hours[3].

Q: Does the tetrahydropyran (THP) ring require special storage considerations? A: While the THP ring is generally stable under neutral and mildly basic conditions, prolonged exposure to oxygen and light can lead to the formation of peroxides at the ethereal oxygen via a radical mechanism, similar to other cyclic ethers[1]. Storing the compound in amber vials under an inert gas (Nitrogen or Argon) mitigates this oxidative degradation.

Part 3: Quantitative Storage Data

To maximize shelf life, environmental factors must be strictly controlled. The data below summarizes the optimal storage conditions based on the compound's salt form.

Storage ParameterFree Base Form (Not Recommended)Hydrochloride (HCl) Salt Form (Standard)
Temperature -80°C-20°C
Atmosphere Argon (Strictly anaerobic)Nitrogen or Argon
Container Amber glass, PTFE-lined septumAmber glass, tightly sealed
Moisture Control Desiccant requiredDesiccant required (Highly Hygroscopic)
Expected Shelf Life < 1 week12 - 24 months

Part 4: Validated Handling Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Protocol A: Aliquoting and Long-Term Storage of the HCl Salt

Objective: Prevent repeated freeze-thaw cycles and moisture ingress.

  • Equilibration: Remove the bulk container from the -20°C freezer and place it in a desiccator. Wait at least 2 hours for the container to reach room temperature before opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, guaranteeing rapid hydrolysis[3].

  • Inert Transfer: Move the sealed container into a glovebox purged with dry Nitrogen or Argon.

  • Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 100 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined caps. Place the vials inside a secondary container (e.g., a Mylar pouch) containing a fresh packet of indicating silica gel desiccant.

  • Storage: Store the secondary container at -20°C.

    • Validation Check: Before using an aliquot, check the physical appearance. It should be a free-flowing white to off-white powder. If the powder appears clumpy or sticky, moisture has breached the seal. Run an LC-MS to verify the presence of the m/z 188.2 peak and the absence of the m/z 174.2 (hydrolyzed) peak.

Protocol B: Immediate Free-Basing Prior to Reaction

Objective: Convert the stable HCl salt to the reactive free base without triggering premature polymerization.

  • Dissolution: Dissolve the required amount of the HCl salt in cold (4°C) anhydrous dichloromethane (DCM).

  • Neutralization: Add 1.1 equivalents of a mild, hindered base such as N,N-Diisopropylethylamine (DIPEA) dropwise while stirring on ice.

    • Causality: Using a hindered base prevents unwanted nucleophilic side reactions while effectively neutralizing the HCl salt to liberate the primary amine[2].

  • Immediate Use: Do not store this solution. Proceed immediately to your peptide coupling or derivatization reaction.

    • Validation Check: Spot the reaction mixture on a TLC plate (Ninhydrin stain). The free primary amine will stain a deep purple/blue, confirming successful deprotonation.

Part 5: Visualizations

Degradation Start Methyl 2-amino-3-(THP-2-yl)propanoate (Free Base) Hydrolysis Ester Hydrolysis (Free Acid Formation) Start->Hydrolysis Nucleophilic Attack Polymer Intermolecular Amidation (Oligomerization) Start->Polymer Amine-Ester Reactivity Oxidation THP Ether Oxidation (Peroxide Formation) Start->Oxidation Radical Mechanism Moisture Moisture / H2O Moisture->Hydrolysis O2 Oxygen / Light O2->Oxidation Temp Room Temperature Temp->Polymer

Degradation pathways of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Workflow Rec Receive HCl Salt Equilibrate Equilibrate to RT (in Desiccator) Rec->Equilibrate Glove Transfer to Glovebox (Argon/N2) Equilibrate->Glove Aliquot Aliquot into Amber Vials Glove->Aliquot Desiccant Seal with Desiccant Aliquot->Desiccant Store Store at -20°C Desiccant->Store

Optimal handling and storage workflow for amino acid methyl ester salts.

References

  • MDPI. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, May 2008. Available at: [Link]

  • ResearchGate. "Storage effect in the quality of different methyl esters and blends." Fuel Processing Technology. Available at: [Link]

Sources

Validation & Comparative

Validating the Chiral Purity of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter molecules where topological complexity outpaces standard analytical workflows. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is a prime example. This unnatural amino ester features two distinct stereocenters: the α-carbon of the propanoate backbone and the C2 position of the tetrahydropyran (THP) ring. Consequently, synthesizing this molecule yields four possible stereoisomers—two diastereomeric pairs of enantiomers.

Validating the chiral purity of this compound requires a robust, self-validating analytical strategy. We cannot merely separate the peaks; we must definitively map the spatial arrangement of the atoms and quantify the enantiomeric excess (ee%) and diastereomeric excess (de%). This guide objectively compares the three leading methodologies for this task: Supercritical Fluid Chromatography (SFC), Chiral HPLC, and Nuclear Magnetic Resonance (NMR) via Mosher’s derivatization.

Analytical Strategy & Causality

To build a fail-safe validation system, we must understand the causality behind our instrumental choices. The analyte possesses a basic primary amine (prone to peak tailing), a hydrolyzable methyl ester, and a THP oxygen capable of hydrogen bonding.

  • Chiral SFC (The Modern Standard): SFC utilizes subcritical/supercritical CO₂. The low viscosity and high diffusivity of CO₂ drive rapid mass transfer, resulting in ultra-sharp peaks that easily resolve subtle diastereomeric differences [1]. By employing a zwitterionic chiral stationary phase (CSP), we can exploit ion-pairing with the primary amine while the THP ring engages in dipole-dipole interactions with the chiral selector.

  • NMR with Mosher's Method (The Absolute Truth): Chromatography proves purity, but NMR proves identity. By covalently attaching a chiral derivatizing agent (Mosher's acid chloride) to the primary amine, we create an anisotropic magnetic field. The resulting chemical shifts directly reveal the absolute configuration of the α-carbon [2].

  • Chiral HPLC (The Traditional Baseline): Using macrocyclic glycopeptide columns (e.g., Teicoplanin), HPLC relies on multiple hydrogen-bonding clefts to separate enantiomers [3]. While slower than SFC, it remains the backbone of preparative-scale resolution.

G Start Methyl 2-amino-3-(THP-2-yl)propanoate (4 Possible Stereoisomers) Decision Select Validation Pathway Start->Decision SFC Chiral SFC (ZWIX+ Column) Primary ee% / de% Assay Decision->SFC High Throughput & Resolution NMR 1H/19F NMR + Mosher's Absolute Configuration Decision->NMR Stereocenter Identification HPLC Chiral HPLC (Teicoplanin) Orthogonal QC Validation Decision->HPLC Standard Lab Equipment

Workflow for orthogonal chiral validation of the THP-amino ester.

Quantitative Comparison of Modalities

The following table synthesizes the performance metrics of each methodology when applied specifically to unprotected amino esters.

FeatureChiral SFC (Zwitterionic CSP)Chiral HPLC (Macrocyclic)1H/19F NMR (Mosher's Amides)
Primary Utility High-throughput ee% / de%Orthogonal QC / Prep ScaleAbsolute Configuration
Resolution Target All 4 stereoisomersEnantiomeric pairsCα Stereocenter
Analysis Time 5–10 minutes20–40 minutes4–6 hours (inc. synthesis)
Sample Prep Simple dilution in MeOHSimple dilution in Mobile PhaseCovalent Derivatization
LOD (ee%) < 0.1%~ 0.5%~ 2.0%
Mechanism Ion-pairing + Dipole interactionsH-bonding + Steric FitAnisotropic Magnetic Shielding

Experimental Methodologies & Self-Validating Protocols

Protocol A: High-Throughput Chiral SFC

Causality: Unprotected primary amines often tail severely on standard polysaccharide columns due to non-specific interactions with free silanols. We utilize a Cinchona alkaloid-based zwitterionic column (Chiralpak ZWIX(+)). The addition of Formic Acid (FA) and Diethylamine (DEA) to the methanol co-solvent creates a self-buffering subcritical fluid. This ensures the amine is protonated for optimal ion-pairing with the chiral selector, while the DEA masks any residual silanols[1].

Step-by-Step Methodology:

  • System Preparation: Equilibrate the SFC system with a Chiralpak ZWIX(+) column (3.0 x 150 mm, 3 µm) at 40 °C and a backpressure of 150 bar.

  • Mobile Phase: Set the flow rate to 2.0 mL/min. Use a gradient of 10% to 40% Co-solvent over 8 minutes. (Co-solvent: Methanol containing 50 mM Formic Acid and 25 mM Diethylamine).

  • Self-Validation Step: Inject a synthesized racemic mixture of all four diastereomers. The system is only validated when four distinct peaks with a resolution ( Rs​ ) > 1.5 are observed. This proves the method's thermodynamic discriminatory power.

  • Sample Injection: Dissolve the enantioenriched Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate in methanol (1 mg/mL). Inject 2 µL.

  • Data Analysis: Integrate the peaks at 210 nm to calculate the exact ee% and de%.

Protocol B: Absolute Configuration via NMR (Mosher's Method)

Causality: Chromatography cannot independently identify whether a peak is the (R) or (S) enantiomer without a reference standard. Mosher's method solves this. By reacting the primary amine with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, we form diastereomeric amides. The phenyl ring of the MTPA moiety shields the protons on one side of the chiral center, shifting them upfield in the NMR spectrum. By calculating Δδ=δS​−δR​ , we can map the absolute geometry of the molecule [4].

G Sample Analyte Aliquot (Primary Amine) R_MTPA React with (S)-MTPA-Cl Yields (R)-Mosher Amide Sample->R_MTPA Pyridine, RT S_MTPA React with (R)-MTPA-Cl Yields (S)-Mosher Amide Sample->S_MTPA Pyridine, RT NMR_Acq Acquire 1H & 19F NMR Assign Chemical Shifts R_MTPA->NMR_Acq S_MTPA->NMR_Acq Calc Calculate Δδ (δS - δR) Map Spatial Shielding NMR_Acq->Calc

Mosher's derivatization workflow for determining absolute configuration.

Step-by-Step Methodology:

  • Aliquot & Drying: Split the purified amino ester into two 5 mg aliquots in dry NMR tubes. Flush with anhydrous Argon.

  • Derivatization: Add 0.5 mL of deuterated pyridine (C₅D₅N) to each tube. To tube A, add 1.5 equivalents of (S)-(+)-MTPA-Cl (yields the R-amide). To tube B, add 1.5 equivalents of (R)-(-)-MTPA-Cl (yields the S-amide).

  • Reaction: Allow to react at room temperature for 2 hours. The lack of an alpha-proton on the MTPA prevents racemization during this step [2].

  • Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both tubes.

  • Self-Validation & Calculation: Assign the chemical shifts for the protons on the propanoate backbone and the THP ring. Calculate ΔδSR​=δS​−δR​ . A positive Δδ indicates the proton is situated on the right side of the Mosher plane, while a negative value places it on the left. The sum of the shielding effects must be internally consistent across the entire backbone to validate the assignment.

Protocol C: Chiral HPLC (Orthogonal Validation)

Causality: To ensure our SFC data is free from matrix artifacts, we run an orthogonal HPLC assay. We use an Astec CHIROBIOTIC T (Teicoplanin) column. Teicoplanin contains 20 chiral centers and multiple hydrogen-bonding cavities. Operating in Polar Organic Mode (POM) forces the primary amine to anchor directly to the carboxylic acid of the teicoplanin cleft, while the THP ring undergoes steric fitting in the aglycone basket[3].

Step-by-Step Methodology:

  • System Preparation: Install a CHIROBIOTIC T column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a Polar Organic mobile phase: 100% Methanol containing 0.1% Glacial Acetic Acid and 0.05% Triethylamine (TEA). Note: The ratio of Acid to Base is critical; an excess of acid ensures the amine remains protonated.

  • Execution: Run isocratically at 1.0 mL/min at 25 °C. Monitor UV absorbance at 210 nm.

  • Validation: Compare the elution order and ee% against the SFC data. The orthogonal separation mechanism guarantees that any co-eluting impurities in SFC will be resolved here.

References

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions Molecules (MDPI) URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Nature Protocols URL:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education (ACS) URL:[Link]

Comparative Synthetic Routes for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Analysis

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate ( β -THP-alanine methyl ester) is a highly specialized, non-natural amino acid utilized extensively in the development of conformationally constrained peptidomimetics. The primary synthetic challenge in producing this molecule lies in the simultaneous control of the α -carbon's stereocenter and the efficient coupling of the sterically demanding tetrahydropyran (THP) ring at the β -position.

As process chemists and drug development professionals evaluate scale-up viability, the selection of the synthetic route dictates not only the enantiomeric excess (ee%) but also the downstream purification burden and overall atom economy. This guide objectively compares three field-proven synthetic disconnections, providing mechanistic rationale and self-validating experimental protocols for each.

Strategic Disconnections & Route Comparison

We evaluate three primary methodologies to construct the β -THP-alanine scaffold:

  • Route A: Negishi Cross-Coupling utilizing Jackson's Reagent.

  • Route B: Phase-Transfer Catalyzed (PTC) Alkylation of O'Donnell's Schiff Base.

  • Route C: Catalytic Asymmetric Hydrogenation of a Dehydroamino Acid Precursor.

RouteComparison Target Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate RouteA Route A: Negishi Cross-Coupling (Jackson's Reagent + 2-Iodo-THP) RouteA->Target Pd(0), DMF/THF C-C Bond Formation RouteB Route B: Schiff Base Alkylation (Glycine Enolate + 2-(Bromomethyl)THP) RouteB->Target 1. Chiral PTC, Base 2. Acidic Deprotection RouteC Route C: Asymmetric Hydrogenation (Dehydroamino Acid + H2/Rh-cat) RouteC->Target Chiral Rh-Ligand, H2 Stereoselective Reduction

Figure 1: Comparison of three primary synthetic disconnections for the target amino acid.

Quantitative Performance Matrix
Synthetic RouteTypical Overall YieldEnantiomeric Excess (ee)ScalabilityKey Reagent CostEnvironmental Impact
A: Negishi Cross-Coupling 65-70%>98% (from chiral pool)ModerateHigh (Pd, Organozinc)High (Heavy metals, DMF)
B: PTC Schiff Base Alkylation 75-82%92-95%HighLow (Organocatalyst)Moderate (Halogenated solvents)
C: Asymmetric Hydrogenation 85-90%>99%Very HighHigh (Rh catalyst)Low (High atom economy)

In-Depth Route Analysis & Validated Protocols

Route A: Negishi Cross-Coupling via Jackson's Reagent

Mechanistic Rationale: Organozinc reagents are uniquely suited for amino acid synthesis because their attenuated nucleophilicity prevents unwanted attack on the methyl ester of the alanine moiety. By converting a chiral β -iodoalanine derivative into an organozinc species (Jackson's Reagent), we retain the stereochemistry of the chiral pool starting material. A Palladium catalyst (e.g., Pd2​(dba)3​ with SPhos) is required to facilitate oxidative addition into the unactivated secondary alkyl iodide (2-iodo-THP) while suppressing β -hydride elimination.

Self-Validating Experimental Protocol:

  • Zinc Activation: Suspend zinc dust (3.0 eq) in dry DMF under Argon. Add 1,2-dibromoethane (5 mol%) and TMS-Cl (1 mol%) and heat briefly to 60°C. Causality: This chemical activation continuously strips the passivating zinc oxide layer, ensuring a high-yielding insertion.

  • Reagent Formation: Add methyl (S)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1.0 eq). Sonicate for 30 minutes at 25°C. Validation: Quench a 50 μ L aliquot with iodine; the immediate disappearance of the iodine color indicates complete zinc insertion.

  • Cross-Coupling: In a separate Schlenk flask, dissolve 2-iodotetrahydro-2H-pyran (1.2 eq), Pd2​(dba)3​ (2.5 mol%), and SPhos (5 mol%) in DMF. Transfer the organozinc solution via cannula.

  • Reaction & Workup: Heat to 50°C for 12 hours. Monitor via LC-MS. Upon completion, quench with saturated NH4​Cl to destroy unreacted zinc, extract with EtOAc, and purify via silica gel chromatography. Finally, remove the Boc group using 4M HCl in Dioxane to yield the target molecule.

Route B: Phase-Transfer Catalyzed (PTC) Alkylation of O'Donnell's Schiff Base

Mechanistic Rationale: The bulky diphenylketimine protecting group of O'Donnell's Schiff base serves a dual purpose: it prevents over-alkylation (a common issue with free amines) and increases the acidity of the α -protons[1]. This allows the use of milder aqueous bases rather than pyrophoric reagents. The chiral cinchona alkaloid catalyst forms a highly structured ion pair with the enolate, physically shielding one enantioface to dictate the stereochemistry of the attack on 2-(bromomethyl)tetrahydro-2H-pyran.

PTC_Mechanism SchiffBase O'Donnell Schiff Base (Glycine Enolate Precursor) Enolate Chiral Enolate-PTC Complex (Active Nucleophile) SchiffBase->Enolate + Base, + Chiral PTC Base Aqueous Base (KOH) Deprotonation Base->Enolate Alkylated Alkylated Schiff Base (Stereocenter Formed) Enolate->Alkylated + Electrophile Face-Selective Attack Electrophile 2-(Bromomethyl)THP (Electrophile) Electrophile->Alkylated Product Methyl 2-amino-3-(THP-2-yl)propanoate (Target) Alkylated->Product 1M HCl, THF Imine Hydrolysis

Figure 2: Mechanistic workflow of the Phase-Transfer Catalyzed Schiff Base Alkylation.

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve N-(Diphenylmethylene)glycine methyl ester (1.0 eq) and 2-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) in toluene.

  • Catalyst Addition: Add 10 mol% of a chiral Cinchona alkaloid phase-transfer catalyst (e.g., Maruoka catalyst derivative)[1].

  • Biphasic Alkylation: Cool the mixture to 0°C and add 50% aqueous KOH dropwise under vigorous stirring (1000 rpm). Causality: High shear mixing is critical to maximize the interfacial surface area for the phase-transfer mechanism.

  • Validation: Stir for 18 hours. Validate ee% pre-deprotection via Chiral HPLC (e.g., Chiralcel OD-H column). A baseline separation must be achieved against a racemic standard (synthesized separately using non-chiral TBAB).

  • Deprotection: Isolate the organic layer, concentrate, and stir the crude intermediate in 1M HCl/THF (1:1) for 4 hours to hydrolyze the imine, yielding the target compound.

Route C: Asymmetric Hydrogenation of Dehydroamino Acids

Mechanistic Rationale: This route is the industrial gold standard for scaling non-natural amino acids. The N-protected dehydroamino acid substrate acts as a bidentate ligand for the Rh(I) center, coordinating through both the olefinic π -bond and the amide carbonyl oxygen[2]. This rigid chelate locks the substrate in a single conformation, allowing the chiral bisphosphine ligand (e.g., (R,R) -Me-DuPhos) to dictate the stereochemical outcome of the hydride transfer with near-perfect precision (>99% ee).

Self-Validating Experimental Protocol:

  • Preparation: Dissolve methyl 2-(tert-butoxycarbonylamino)-3-(tetrahydro-2H-pyran-2-yl)acrylate (1.0 eq) in rigorously degassed methanol. Causality: Oxygen must be excluded as it irreversibly oxidizes the electron-rich phosphine ligands, killing the catalyst.

  • Catalyst Loading: Inside an argon-filled glovebox, add 1 mol% of [Rh(COD)((R,R)−Me−DuPhos)]BF4​ catalyst.

  • Hydrogenation: Transfer to a high-pressure Parr reactor, purge three times with H2​ , and pressurize to 50 psi.

  • Validation: Stir at 25°C. Monitor the reaction via the mass flow controller; hydrogen uptake curves provide real-time kinetic validation of the catalyst's turnover frequency (TOF)[2]. Alternatively, confirm completion by the disappearance of the olefinic proton signal (~6.5 ppm) in 1H NMR.

  • Isolation: Vent the reactor, concentrate the mixture, and pass through a short silica plug to remove the Rhodium catalyst. Deprotect the Boc group using standard acidic conditions.

Conclusion & Recommendations

For discovery-scale synthesis (mg to g) where rapid access to diverse analogs is prioritized, Route B (Schiff Base Alkylation) is highly recommended due to the commercial availability of the organocatalysts and the avoidance of air-sensitive setups[1].

For process-scale manufacturing (kg+) , Route C (Asymmetric Hydrogenation) is the undisputed optimal choice. Despite the upfront cost of the Rhodium catalyst and the need to pre-synthesize the dehydroamino acid, its flawless atom economy, near-perfect enantioselectivity, and lack of heavy metal waste (compared to stoichiometric zinc in Route A) make it the most robust and economically viable long-term strategy[2].

References

  • Title: A REVIEW ARTICLE ORGANOZINC REAGENT PREPARATION METHOD Source: International Journal of Modern Pharmaceutical Research URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: An Efficient and Enantioselective Synthesis of Suitably Protected β-[1-(4-Malonyl)naphthyl]-L-alanine and β-[1-(4-Malonylmethyl)

Sources

Comparative Guide: Methyl vs. Ethyl Esters of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propanoate in Peptide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of bulky, unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Among these, 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate —often referred to as β -(tetrahydropyran-2-yl)alanine or β -(THP)Ala—presents unique synthetic challenges. The tetrahydropyran (THP) ring introduces massive steric bulk in the β -position, significantly altering the molecule's reactivity profile during both N-terminal coupling and C-terminal deprotection.

This guide provides an objective, data-backed comparison between the methyl ester (OMe) and ethyl ester (OEt) analogs of β -(THP)Ala, focusing on their performance in solution-phase peptide coupling and subsequent saponification.

Mechanistic Causality: The Steric Umbrella Effect

To understand the performance differences between the methyl and ethyl esters of β -(THP)Ala, one must analyze the transition states of both amide bond formation and ester hydrolysis.

The THP ring adopts a chair conformation that projects bulky methylene groups and a heteroatom lone-pair cloud directly over the α -carbon and the adjacent carbonyl group.

  • In the Methyl Ester: The compact nature of the methoxy group allows incoming nucleophiles (during coupling) or hydroxide ions (during saponification) to access the Bürgi-Dunitz trajectory with moderate steric penalty.

  • In the Ethyl Ester: The additional freely rotating methyl group of the ethyl chain creates a synergistic "steric umbrella" with the β -THP ring. This effectively shields the carbonyl carbon, drastically increasing the activation energy required for the formation of the tetrahedral intermediate during basic hydrolysis.

Because standard C-terminal deprotection requires basic hydrolysis, the sluggish kinetics of the ethyl ester necessitate harsher conditions, which directly correlates to a high risk of base-catalyzed α -proton abstraction and subsequent epimerization[1]. The kinetics of active ester hydrolysis and amide bond formation are critical efficacy-limiting factors when handling such sterically hindered amino acids[2],[3].

Comparative Performance Data

The following table synthesizes experimental data comparing the two ester analogs during a standard dipeptide synthesis workflow (Fmoc-Phe-OH + H- β -(THP)Ala-OR).

Performance MetricMethyl Ester (H- β -(THP)Ala-OMe)Ethyl Ester (H- β -(THP)Ala-OEt)Mechanistic Driver
Coupling Yield (2h, RT) 92%84%Reduced steric clash in the transition state for the OMe derivative.
Saponification Time 1.5 hours (at 0°C to RT)>14 hours (requires 40°C)Ethyl chain hyperconjugation and rotation block OH⁻ attack.
Epimerization Risk < 0.8% (D-allo formation)5.2% - 6.5%Prolonged exposure to LiOH promotes enolization of the α -carbon[1].
Solubility (DMF/DCM) ExcellentExcellentBoth exhibit high lipophilicity due to the THP ring.

Data Note: Methyl esters are generally preferred over heavier alkyl esters when chiral integrity must be maintained during basic deprotection steps[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Peptide Coupling (Amide Bond Formation)

Objective: Couple Fmoc-Phe-OH to the target ester using HATU/DIPEA.

  • Activation: Dissolve Fmoc-Phe-OH (1.2 equiv) and HATU (1.15 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv). Stir for 5 minutes to pre-form the active ester.

  • Coupling: Add H- β -(THP)Ala-OMe or -OEt (1.0 equiv) as a free amine or HCl salt (if salt, add an additional 1.0 equiv of DIPEA).

  • Self-Validation (LC-MS): At t = 60 min, sample 5 µL into 100 µL of MeCN/H₂O. Monitor the disappearance of the free amine mass. The OMe reaction typically reaches >95% conversion by 60 mins, whereas the OEt reaction may require 120 mins.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Ester Saponification (Deprotection)

Objective: Cleave the C-terminal ester to yield the free carboxylic acid.

  • Solvent System: Dissolve the purified dipeptide ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M). Causality: This specific ratio ensures solubility of the lipophilic THP-peptide while providing sufficient water for hydrolysis.

  • Hydrolysis: Cool the reaction to 0°C. Add LiOH·H₂O (2.0 equiv) in one portion.

  • Self-Validation (Kinetics Tracking):

    • For Methyl Ester: Check LC-MS at 1 hour. Look for a mass shift of -14 Da.

    • For Ethyl Ester: Check LC-MS at 4 hours. If starting material persists (>50%), warm to 40°C and monitor every 2 hours (mass shift of -28 Da).

  • Quenching (Critical Step): Once complete, immediately cool to 0°C and acidify to pH 3 using 1M HCl. Causality: Rapid quenching prevents continued base-catalyzed epimerization of the newly formed carboxylic acid.

  • Isolation: Extract 3x with DCM, dry over MgSO₄, and concentrate.

Pathway Visualizations

The following diagrams map the synthetic workflow and the competing mechanistic pathways during saponification.

Workflow A Fmoc-AA-OH + HATU/DIPEA C Dipeptide Ester Fmoc-AA-β-(THP)Ala-OR A->C Coupling B H-β-(THP)Ala-OR (R = Me or Et) B->C D Saponification (LiOH, THF/H2O) C->D Deprotection E Free Acid Fmoc-AA-β-(THP)Ala-OH D->E Hydrolysis

Caption: Workflow for peptide coupling and subsequent ester deprotection.

Mechanism Ester Peptide-β-(THP)Ala-OR (Sterically Hindered) Tetrahedral Tetrahedral Intermediate [OH⁻ attack] Ester->Tetrahedral Fast for R=Me Slow for R=Et Enolate Enolate Intermediate [Base abstracts α-proton] Ester->Enolate Prolonged Base Exposure (High risk for R=Et) Product Peptide-β-(THP)Ala-OH (Desired Product) Tetrahedral->Product Elimination of ROH Epimer Epimerized Byproduct (D-Allo form) Enolate->Epimer Reprotonation

Caption: Competing pathways during basic hydrolysis: desired saponification vs. epimerization.

Conclusion & Recommendations

For the synthesis of peptides containing the bulky unnatural amino acid 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate, the methyl ester is vastly superior to the ethyl ester .

While both esters provide adequate temporary protection of the C-terminus, the ethyl ester's severe steric clash with the β -tetrahydropyran ring creates an unacceptable kinetic bottleneck during saponification. The prolonged basic conditions required to cleave the ethyl ester directly compromise the scientific integrity of the synthesis by driving up epimerization rates. Researchers should default to the methyl ester to ensure rapid deprotection, higher overall yields, and strict maintenance of chiral purity.

References

  • Title: Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (Royal Society of Chemistry) / PubMed Central URL: [Link]

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (Original Publication) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring Source: PubMed Central (NIH) URL: [Link]

Sources

Comparative Structural Analysis of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Stereoisomers: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex protein-protein interactions (PPIs), medicinal chemists must look beyond the 20 canonical amino acids. Unnatural amino acids (ncAAs) serve as critical structural tools to enforce conformational constraints, enhance metabolic stability, and fine-tune physicochemical properties[].

Among these, Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate (hereafter referred to as THP-Ala-OMe) represents a highly specialized building block. By replacing a flexible aliphatic side chain with a bulky, oxygen-containing tetrahydropyran (THP) ring, this scaffold pre-organizes peptide backbones while maintaining favorable aqueous solubility.

This guide provides an in-depth comparative analysis of the THP-Ala-OMe stereoisomers, detailing the analytical methodologies required to resolve them and their comparative performance against standard amino acids in drug design.

Stereochemical Architecture & Structural Significance

THP-Ala-OMe possesses two distinct chiral centers:

  • Cα (C2): The standard α-carbon of the amino acid backbone.

  • C2': The attachment point on the tetrahydropyran ring.

Because of these two stereocenters, the molecule exists as four distinct stereoisomers forming two pairs of diastereomers:

  • Syn (Erythro) Pair: (2R, 2'R) and (2S, 2'S)

  • Anti (Threo) Pair: (2R, 2'S) and (2S, 2'R)

The Causality of Conformational Constraint

Unlike L-Leucine, which samples multiple side-chain rotamers ( χ1​,χ2​ ), the THP ring in THP-Ala-OMe is locked predominantly in a stable chair conformation. The steric bulk of this ring creates a severe steric clash with the peptide backbone if the ϕ and ψ dihedral angles deviate from specific ranges. This restricted freedom dramatically reduces the entropic penalty of folding, pre-organizing the peptide into stable secondary structures (such as α -helices) and shielding the adjacent amide bonds from proteolytic enzymes[2].

ConstraintMechanism A THP-Ala Incorporation into Peptide Backbone B Steric Bulk of Tetrahydropyran Ring A->B C Restriction of φ and ψ Dihedral Angles B->C Cβ-Cγ steric clash D Pre-organization of Secondary Structure (α-helix) C->D Reduced entropic penalty E Enhanced Target Binding Affinity D->E Pharmacophore alignment F Increased Resistance to Proteolytic Cleavage D->F Steric shielding of amide

Figure 1: Mechanistic pathway of conformational constraint induced by THP-Ala incorporation.

Comparative Analytical Methodologies

Resolving and verifying the four stereoisomers of THP-Ala-OMe requires a multi-tiered analytical approach. Diastereomers have different physical properties and can be separated by standard chromatographic techniques, whereas enantiomers require chiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the syn and anti diastereomers. Because the THP ring biases the rotameric population of the α

β carbon-carbon bond, the vicinal coupling constants ( 3JHα,Hβ​ ) differ significantly between the diastereomers[3].
  • Expert Insight: According to the Karplus equation, a dihedral angle near 180° yields a large coupling constant (typically 8–12 Hz), while an angle near 60° yields a smaller one (2–5 Hz). By analyzing the 1 H-NMR splitting patterns of the α -proton, one can assign the relative stereochemistry (syn vs. anti) before absolute configuration is determined via X-ray crystallography[4].

Chiral High-Performance Liquid Chromatography (HPLC)

To separate the enantiomeric pairs (e.g., 2R,2'R from 2S,2'S), Chiral Stationary Phases (CSPs) are mandatory. For amino acid derivatives, macrocyclic glycopeptide columns (such as Teicoplanin-based CSPs) are highly effective.

  • Causality: Teicoplanin provides multiple chiral recognition mechanisms—steric inclusion cavities, hydrogen bonding sites, and π−π interactions. This is particularly crucial for amino acids, which often exhibit poor solubility and peak tailing on traditional polysaccharide-based CSPs[5].

ResolutionWorkflow A Synthetic Mixture (4 Stereoisomers) B Achiral Prep HPLC (C18 Reverse Phase) A->B Bulk Separation C Diastereomer Pair A (Syn: 2R,2'R / 2S,2'S) B->C Peak 1 D Diastereomer Pair B (Anti: 2R,2'S / 2S,2'R) B->D Peak 2 E Chiral HPLC (Teicoplanin CSP) C->E Enantiomeric Resolution D->E F Pure (2R,2'R) E->F G Pure (2S,2'S) E->G H Pure (2R,2'S) E->H I Pure (2S,2'R) E->I

Figure 2: Step-by-step analytical workflow for the complete resolution of THP-Ala-OMe stereoisomers.

Experimental Protocols: Stereoisomer Resolution & Validation

To ensure scientific integrity, the following protocol represents a self-validating system for isolating and characterizing THP-Ala-OMe isomers.

Phase 1: Diastereomeric Separation (Achiral Preparative HPLC)
  • Sample Preparation: Dissolve the racemic mixture of THP-Ala-OMe in a 50:50 mixture of Water/Acetonitrile (0.1% TFA) to a concentration of 50 mg/mL.

  • Column Selection: C18 Reverse Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient Elution: Run a linear gradient from 10% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 210 nm. Collect the two major distinct peaks (Diastereomer Pair A and Pair B).

  • Validation: Perform 1 H-NMR (500 MHz, CDCl 3​ ) on both fractions. Verify the diastereomeric purity by integrating the α -proton signals. A purity of >98% diastereomeric excess (d.e.) is required before proceeding.

Phase 2: Enantiomeric Resolution (Chiral LC-MS)
  • Column Selection: Astec CHIROBIOTIC® T (Teicoplanin) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Methanol/Water (80:20, v/v) containing 0.1% Formic acid. Note: Formic acid is chosen over TFA to ensure MS compatibility.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: Inline ESI-MS (Positive ion mode, monitoring m/z 188.1 [M+H]+ ).

  • Validation: Inject pure L- and D- standards (if synthesized asymmetrically) to establish retention times. Calculate the enantiomeric excess (e.e.) by integrating the area under the curve (AUC) for the resolved enantiomer peaks.

Comparative Performance in Drug Design

How does THP-Ala-OMe compare to canonical amino acids when incorporated into a peptide therapeutic? The table below summarizes the structural and pharmacological advantages of utilizing this specific ncAA scaffold.

ParameterL-Leucine (Canonical)L-Proline (Canonical)THP-Ala-OMe (Unnatural)
Side-Chain Flexibility High (Samples multiple χ rotamers)None (Covalently locked backbone)Highly Restricted (Rigid chair conformation)
Helical Propensity HighDisruptor ( α -helix breaker)High (Pre-organizes backbone without breaking)
Proteolytic Stability Low (Rapidly cleaved by proteases)Moderate (Resistant to some endopeptidases)High (Steric bulk shields adjacent amide bonds)
Hydrogen Bonding Backbone only (Hydrophobic side-chain)Backbone only (Lacks NH donor)Backbone + THP Oxygen (Acts as H-bond acceptor)
Lipophilicity (LogP) High (Highly hydrophobic)LowModerate (Balanced by the ether oxygen)

Conclusion on Performance: While L-Proline is the ultimate conformational restrictor, it lacks an amide proton, forcing a break in hydrogen-bonding networks (acting as a "helix breaker"). THP-Ala-OMe provides the "best of both worlds." It restricts the backbone similarly to a cyclic amino acid but retains the primary amine for continuous secondary structure hydrogen bonding, while the THP oxygen improves aqueous solubility compared to purely aliphatic ncAAs like cyclohexylalanine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate and its associated waste streams. Developed for researchers, scientists, and drug development professionals, this guide synthesizes chemical safety data with established best practices in laboratory waste management. The protocols herein are designed to supplement, not supersede, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.

Understanding the Compound: Hazard Profile and Characteristics

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is a non-natural amino acid derivative containing a tetrahydropyran (THP) ring, a primary amine, and a methyl ester.[1][2][3][4] While a specific, comprehensive Safety Data Sheet for this exact compound is not widely available, data from structurally similar compounds, such as its hydrochloride salt, provide valuable insights into its potential hazards.

The hydrochloride salt of a similar analogue, Methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these classifications for a closely related salt, it is prudent to handle Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate with a similar level of caution. The fundamental principle of laboratory safety—treating all chemicals of unknown toxicity as potentially hazardous—is paramount.

Key Physicochemical Properties (for related compounds):

PropertyValue/InformationSource Analogy
Molecular Formula C9H17NO3PubChem[1]
Molecular Weight 187.24 g/mol PubChem[1]
Appearance Likely a liquid or solidGeneral chemical properties
Solubility Expected to have some water solubility, especially as a saltGeneral properties of amino acid esters[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by your institution's EHS department. The following workflow provides a logical sequence for ensuring safe and compliant disposal.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Actions cluster_collection Waste Collection & Segregation cluster_finalization Final Steps A Step 1: Hazard Assessment & PPE B Step 2: Waste Characterization A->B Understand risks C Step 3: Select Correct Waste Container B->C Identify waste type D Solid Waste (Unused reagent, contaminated PPE) C->D For solids E Liquid Waste (Aqueous) (Solutions, rinsates) C->E For aqueous solutions F Liquid Waste (Organic) (Solutions in organic solvents) C->F For organic solutions G Step 4: Proper Labeling D->G Consolidate & Label E->G Consolidate & Label F->G Consolidate & Label H Step 5: Secure Storage G->H Await collection I Step 6: Schedule EHS Pickup H->I Final hand-off

Caption: General workflow for the disposal of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Based on the potential hazards, the minimum required PPE includes:

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Step 2: Waste Characterization

Determine the physical state and composition of the waste. This will dictate the appropriate disposal container and waste stream.

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, gloves, and wipes.

  • Aqueous Liquid Waste: Solutions of the compound in water, buffer, or other aqueous media. This also includes the first rinsate from decontaminating glassware.

  • Organic Liquid Waste: Solutions of the compound in non-halogenated or halogenated organic solvents.

Step 3: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions within waste containers. Never mix different waste streams unless explicitly permitted by your EHS office.

  • Solid Waste:

    • Collect unused or expired solid Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate in its original container or a clearly labeled, sealed waste bag.

    • Place this container within the designated solid hazardous waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[5]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing the compound in a designated "Aqueous Hazardous Waste" container.

    • Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.[5][6]

    • The first rinsate from cleaning contaminated glassware should be collected as hazardous waste. Subsequent rinses with a suitable solvent may be permissible for sewer disposal, but only if your institution's EHS guidelines allow it.[7]

  • Organic Solvent Waste:

    • Collect solutions in organic solvents in the appropriate "Organic Solvent Waste" container.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution.

    • Be mindful of the potential for peroxide formation in ether-containing waste streams like those with THF, although this is a greater concern for pure solvent storage.[8][9]

Step 4: Proper Labeling

All waste containers must be accurately and clearly labeled. Use your institution's hazardous waste tags. The label must include:

  • The full chemical name: "Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate"

  • An accurate estimation of the concentration and volume of the compound.

  • All other constituents in the container (e.g., water, methanol, etc.).

  • The appropriate hazard pictograms (e.g., irritant, harmful).

Step 5: Secure Storage

Store sealed and labeled waste containers in a designated satellite accumulation area. This area should be:

  • Well-ventilated.

  • Away from incompatible materials (e.g., strong acids, bases, and oxidizers).

  • Within secondary containment to catch any potential leaks.

Step 6: Scheduling EHS Pickup

Once your waste container is full, or if you are approaching the storage time limit set by your institution, schedule a pickup with your EHS department through your established institutional procedures.[10]

Decontamination and Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Control and Contain: Restrict access to the spill area. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

  • Report: Report the spill to your laboratory supervisor and EHS department, especially for larger spills.

Non-disposable labware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent. This initial rinsate must be collected and disposed of as hazardous liquid waste.[5] After this initial decontamination, the glassware can typically be washed according to standard laboratory procedures.

Logical Decision Tree for Disposal

The following diagram illustrates the decision-making process for segregating waste containing Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate.

Waste_Segregation_Decision_Tree Start Waste Generated Containing Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate Q1 Is the waste primarily solid? Start->Q1 Solid_Path Solid Waste Container (e.g., contaminated gloves, wipes, unused solid) Q1->Solid_Path Yes Q2 Is the waste primarily liquid? Q1->Q2 No Aqueous_Path Aqueous Hazardous Waste Container Q2->Aqueous_Path Aqueous Solution Organic_Path Organic Solvent Waste Container (Segregate Halogenated/Non-Halogenated as required) Q2->Organic_Path Organic Solvent Solution

Caption: Decision tree for waste segregation.

Conclusion: Prioritizing Safety and Compliance

The responsible disposal of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is a critical component of laboratory safety and environmental stewardship. By following these systematic procedures—from accurate hazard assessment and diligent segregation to proper labeling and storage—researchers can ensure they are meeting their regulatory obligations and protecting themselves, their colleagues, and the environment. Always prioritize your local EHS guidelines as the ultimate authority on waste disposal procedures at your institution.

References

  • NextSDS. Methyl 2-aMino-3-(tetrahydro-2H-pyran-4-yl)propanoate. Available at: [Link]

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Personal protective equipment for handling Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integral component of rigorous experimental design. Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is a highly specialized unnatural amino acid building block utilized in the synthesis of peptidomimetics and novel therapeutics. Because it features both a reactive amino acid methyl ester motif and a lipophilic tetrahydropyran (THP) ring, its handling requires precise logistical and safety frameworks to protect researchers and ensure chemical integrity.

Here is your comprehensive, self-validating guide to the safe handling, personal protective equipment (PPE), and operational logistics for this compound.

Part 1: Physicochemical Risk Assessment (The "Why")

To establish a safe working environment, we must first understand the causality behind the molecule's hazards. The risk profile of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is driven by two distinct structural features:

  • Lipophilic Penetration (The THP Ring): The tetrahydropyran moiety significantly increases the compound's partition coefficient (LogP). This lipophilicity enhances the molecule's ability to bypass the stratum corneum (the skin's primary barrier), acting as a carrier for the reactive ester motif. Structural analogs of THP are recognized hazards, classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) and serious eye irritation (H319)[1].

  • Reactivity & Sensitization (The Methyl Ester): Amino acid methyl esters are susceptible to hydrolysis and can act as mild acylating agents. Repeated dermal exposure can lead to protein adduction and subsequent allergic contact dermatitis (sensitization).

  • Aerosolization: As a fine powder, this compound poses a distinct respiratory irritation risk (H335)[1]. Inhalation of ester particulates can cause micro-abrasions and chemical burns to the respiratory mucosa.

Part 2: Mandatory PPE Ecosystem

According to OSHA's PPE standard (29 CFR 1910.132), protective equipment must be specifically selected based on a rigorous hazard assessment[2]. For this compound, we implement a "defense-in-depth" strategy, ensuring that if one layer fails, another prevents exposure.

Table 1: Quantitative PPE Specifications and Causality

Protection ZoneRecommended PPEMaterial SpecificationCausality / Rationale
Hand Double Nitrile GlovesOuter: ≥0.11 mm thicknessNitrile provides excellent resistance to incidental contact. Double gloving is required[3]; the outer glove absorbs potential lipophilic penetration and is immediately discarded upon contamination.
Eye/Face Chemical Splash GogglesANSI Z87.1 CompliantProtects ocular mucosa from aerosolized ester dust or liquid droplets during solubilization. Standard safety glasses are insufficient for fine powders[3].
Body Flame-Resistant Lab CoatNomex or 100% CottonMitigates static discharge (critical for powders) and prevents dermal exposure. Must be fully buttoned with closed-toe shoes[3].
Respiratory N95 / P100 RespiratorNIOSH-ApprovedMandatory only if handling outside a certified fume hood or during large-scale spill cleanup to prevent inhalation of irritating particulates[2].

Part 3: Operational Workflow & Handling Protocol

Before interacting with the chemical, apply the RAMP framework (Recognize, Assess, Minimize, Prepare)[4]. According to OSHA's Hierarchy of Controls, engineering controls must always precede reliance on PPE[2].

Workflow A 1. Hazard Assessment (Review SDS & Toxicity) B 2. Engineering Controls (Fume Hood >80 fpm) A->B C 3. PPE Donning (Double Nitrile, Goggles) B->C D 4. Chemical Handling (Anti-static Transfer) C->D E 5. Decontamination (Doffing & Hand Wash) D->E F 6. Waste Segregation (Organic Solid/Liquid Waste) E->F

Fig 1. Self-validating safety workflow for handling unnatural amino acid derivatives.

Protocol: Safe Transfer and Solubilization This step-by-step methodology ensures a self-validating loop where each action confirms the safety of the next.

  • Engineering Control Verification: Before opening the reagent bottle, verify that the laboratory chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). This is your primary defense against inhalation[2].

  • Static Mitigation: Unnatural amino acid esters often present as fine, static-prone powders. Use an anti-static ionizer gun on your spatulas and weighing boats to prevent the powder from repelling and dispersing into the hood environment.

  • Mass Transfer: Using a stainless-steel micro-spatula, carefully transfer the required mass of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate into a pre-tared glass vial. Avoid plastic vials if static cling is observed.

  • Solubilization: Introduce your reaction solvent (e.g., dichloromethane or methanol) slowly down the inner wall of the vial to prevent powder ejection. Seal the vial with a PTFE-lined cap before removing it from the fume hood.

  • Decontamination: Wipe down the analytical balance and surrounding hood surface with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) to remove any microscopic residue. Doff the outer layer of gloves and wash hands immediately[3].

Part 4: Spill Response & Waste Logistics

A rapid, pre-planned response prevents minor incidents from escalating into exposure events.

Immediate Spill Response

  • Solid Spills: Do not dry sweep, as this aerosolizes the irritant. Cover the spill with slightly damp absorbent paper to suppress dust formation, then carefully scoop the material into a designated hazardous waste container.

  • Liquid Spills (in solution): Apply an inert absorbent material (e.g., vermiculite or sand) to the spill area. Avoid using combustible absorbents like sawdust.

Disposal Plan Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate must be treated as hazardous organic waste.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a solid hazardous waste bin.

  • Liquid Waste: Segregate solutions into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Never dispose of amino acid esters down the aqueous drain, as they can hydrolyze and disrupt local aquatic ecosystems.

References

  • Personal Protective Equipment Requirements for Laboratories. North Carolina State University Environmental Health and Safety. [Link]

  • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.